molecular formula C8H10N2O4 B2459580 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid CAS No. 1554401-30-7

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Cat. No.: B2459580
CAS No.: 1554401-30-7
M. Wt: 198.178
InChI Key: APMXDZYKRLONAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.178. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-morpholin-4-yl-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-8(12)6-5-7(9-14-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMXDZYKRLONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid CAS 1554401-30-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid (CAS 1554401-30-7)

Part 1: Executive Summary

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a specialized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of high-solubility kinase inhibitors. As a bifunctional intermediate, it features a polar morpholine moiety at the C3 position (enhancing aqueous solubility and metabolic stability) and a reactive carboxylic acid at the C5 position (serving as a chemical handle for amide coupling).

This monograph details the physicochemical rationale, validated synthetic protocols, and medicinal chemistry applications of this compound, designed for researchers requiring a robust "exit vector" scaffold for library generation.

Part 2: Chemical Architecture & Properties[1][2][3]

The compound integrates two pharmacologically distinct domains:

  • The Isoxazole Core: A 5-membered aromatic heterocycle that functions as a bioisostere for amides or esters, often participating in

    
     stacking or hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of kinases).
    
  • The Morpholine Tail: A saturated heterocycle that lowers lipophilicity (LogP) and improves the pharmacokinetic (PK) profile by reducing non-specific protein binding.

Physicochemical Profile:

Property Value (Predicted/Observed) Significance

| Formula |


 | Low MW (<200 Da) ideal for FBDD. |
| MW  | 198.18  g/mol  | High ligand efficiency potential. |
| cLogP  | ~0.2 - 0.5 | Hydrophilic; aids in oral bioavailability. |
| pKa (Acid)  | ~3.5 - 4.0 | Typical for electron-deficient heteroaromatic acids. |
| H-Bond Donors  | 1 (COOH) | Modifiable via amide coupling. |
| H-Bond Acceptors  | 5 | High capacity for solvent/target interaction. |

Part 3: Validated Synthetic Protocol

While various routes to isoxazoles exist, the most robust "industrial-grade" synthesis for C3-amino substituted isoxazoles involves a Nucleophilic Aromatic Substitution (


)  on a 3-halo-isoxazole precursor, followed by ester hydrolysis. This route is preferred over cyclization of 

-ketonitriles for this specific morpholine derivative due to higher regiocontrol.
Mechanism & Causality[1][3]
  • Step 1 (

    
    ):  The ester group at C5 is electron-withdrawing, activating the C3-bromide towards nucleophilic attack by morpholine.
    
  • Step 2 (Hydrolysis): Lithium hydroxide (LiOH) is selected over NaOH to prevent potential ring opening or decarboxylation side reactions common with harsh bases in isoxazoles.

Step-by-Step Methodology

Reagents:

  • Ethyl 3-bromo-5-isoxazolecarboxylate (CAS 105174-97-8)

  • Morpholine (anhydrous)

  • 
     (Potassium Carbonate)
    
  • DMF (N,N-Dimethylformamide)

  • LiOH

    
     (Lithium Hydroxide monohydrate)
    

Protocol 1:


 Displacement 
  • Setup: Charge a round-bottom flask with Ethyl 3-bromo-5-isoxazolecarboxylate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF (10 volumes). Note: DMF is critical for solubilizing the inorganic base and stabilizing the transition state.

  • Addition: Add Morpholine (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (

    
     220/222) and formation of the product (
    
    
    
    227).
  • Workup: Cool to RT. Pour into ice water (50 volumes). Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (0-50% EtOAc in Hexane) to yield Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate .

Protocol 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester (1.0 equiv) in THF:Water (3:1 ratio).

  • Hydrolysis: Add LiOH

    
     (2.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–4 hours. Caution: Avoid heating to prevent decarboxylation.

  • Isolation: Acidify carefully with 1N HCl to pH 3–4. The product, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid , will precipitate as a white/off-white solid.

  • Drying: Filter and dry under vacuum at 40°C.

Part 4: Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The isoxazole nitrogen and oxygen can serve as hydrogen bond acceptors. When coupled to an aromatic amine, the resulting amide can position the isoxazole ring to interact with the hinge region of kinases (e.g., BRAF, VEGFR). The morpholine group projects into the solvent-exposed region, improving solubility.

BET Bromodomain Inhibitors

Isoxazoles mimic the acetyl-lysine recognition motif. 3,5-disubstituted isoxazoles are established warheads for BET (Bromodomain and Extra-Terminal) proteins. This specific scaffold allows for the rapid synthesis of libraries to probe the "ZA loop" of the bromodomain.

Solubility Handle

Replacing a phenyl ring with the 3-morpholinoisoxazole moiety typically lowers LogP by ~1.5 units and increases thermodynamic solubility, a critical fix for lead compounds suffering from poor oral bioavailability.

Part 5: Visualization (Pathway & Logic)

The following diagram illustrates the synthetic flow and the strategic divergence point for library generation.

G Fig 1. Synthetic Pathway and Medicinal Chemistry Divergence for CAS 1554401-30-7 Precursor Ethyl 3-bromo-5- isoxazolecarboxylate Intermediate Ethyl 3-(4-morpholinyl)- 5-isoxazolecarboxylate Precursor->Intermediate SNAr (K2CO3, DMF, 80°C) Morpholine Morpholine Morpholine->Intermediate FinalAcid 3-(4-Morpholinyl)-5- isoxazolecarboxylic Acid (CAS 1554401-30-7) Intermediate->FinalAcid Hydrolysis (LiOH, THF/H2O) Amide1 Kinase Inhibitor (Hinge Binder) FinalAcid->Amide1 Amide Coupling (HATU, R-NH2) Amide2 BET Inhibitor (Acetyl-Lys Mimic) FinalAcid->Amide2 Library Div.

Caption: Fig 1. Synthesis proceeds via SNAr displacement of the 3-bromo precursor, followed by mild hydrolysis. The final acid serves as a divergence point for bioactive amide libraries.

Part 6: References

  • Isoxazole Synthesis (General SNAr): Johnson, L., et al.[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[1] Link

  • Medicinal Chemistry (Isoxazoles in Kinases): Pevarello, P., et al. "3-Aminoisoxazole derivatives as potent inhibitors of GSK-3beta." Journal of Medicinal Chemistry, 2004, 47(13), 3367-3380. Link

  • Morpholine in Drug Design: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Phamacokinetic and Safety Attributes." Chemical Research in Toxicology, 2016, 29(4), 564-616. Link

  • BET Inhibitor Scaffolds: Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011, 54(19), 6761–6770. Link

Sources

Technical Guide: 3-(4-Morpholinyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic pathways, and application profiles of 3-(4-morpholinyl)isoxazole-5-carboxylic acid .

Molecular Weight: 198.18 g/mol | CAS: 1554401-30-7 | Formula: Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

N

O

Executive Summary

3-(4-morpholinyl)isoxazole-5-carboxylic acid is a bifunctional heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a molecular weight of 198.18 Da , it sits comfortably within the "Rule of Three" criteria for fragment libraries, offering a rigid isoxazole core decorated with a solubilizing morpholine ring and a reactive carboxylic acid handle. This compound serves as a critical intermediate for synthesizing bio-active amides and esters, particularly in the development of kinase inhibitors and anti-inflammatory agents where the isoxazole ring functions as a bioisostere for amide or ester linkages.

Physicochemical Profile

Understanding the molecular weight in the context of physical properties is vital for predicting the compound's behavior in biological systems.

PropertyValueTechnical Implication
Molecular Weight 198.18 g/mol Ideal for fragment-based screening; allows significant mass addition during lead optimization without violating Lipinski's Rule of 5 (MW < 500).
Exact Mass 198.0641Key for High-Resolution Mass Spectrometry (HRMS) identification.
Molecular Formula C

H

N

O

High oxygen content (O:C ratio 0.5) suggests good aqueous solubility potential.
Topological Polar Surface Area (TPSA) ~80-90 ŲIndicates moderate polarity; the carboxylic acid and morpholine oxygen contribute significantly.
LogP (Predicted) ~0.5 - 1.0Low lipophilicity due to the ionizable acid and polar morpholine, suggesting low blood-brain barrier permeability unless modified.
pKa (Acid) ~3.5 - 4.0The carboxylic acid at position 5 is electron-deficient due to the isoxazole ring, making it more acidic than benzoic acid.
pKa (Base) NegligibleThe nitrogen atom of the morpholine ring attached to the isoxazole is conjugated (anilinic character), rendering it non-basic at physiological pH.

Synthetic Methodologies

The synthesis of 3-amino-substituted isoxazoles generally follows a nucleophilic aromatic substitution (


) strategy on a 3-halo-isoxazole precursor. This approach ensures regioselectivity and high yields.
Primary Route: Nucleophilic Displacement & Hydrolysis

This protocol relies on the reactivity of 3-bromo- or 3-chloroisoxazole esters towards secondary amines like morpholine.

Step 1: Nucleophilic Substitution

  • Reagents: Ethyl 3-bromoisoxazole-5-carboxylate, Morpholine (excess or with base).

  • Conditions: Heating in ethanol or DMF at 80–100°C.

  • Mechanism: The electron-withdrawing nature of the isoxazole ring (and the 5-ester group) activates the 3-position for nucleophilic attack by the morpholine nitrogen.

  • Observation: Formation of Ethyl 3-(4-morpholinyl)isoxazole-5-carboxylate.

Step 2: Saponification

  • Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Conditions: Room temperature to mild heat (40°C).

  • Workup: Acidification with HCl to precipitate the free acid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to the final purified scaffold.

SynthesisPath Start Ethyl 3-bromoisoxazole- 5-carboxylate Intermediate Ethyl 3-(4-morpholinyl) isoxazole-5-carboxylate Start->Intermediate SnAr Displacement 80°C, DMF Reagent Morpholine (Nucleophile) Reagent->Intermediate Final 3-(4-morpholinyl)isoxazole- 5-carboxylic acid (MW: 198.18) Intermediate->Final Hydrolysis & Acidification Hydrolysis LiOH / THF / H2O (Saponification)

Figure 1: Step-wise synthetic pathway for the production of 3-(4-morpholinyl)isoxazole-5-carboxylic acid via nucleophilic aromatic substitution.

Analytical Characterization Protocols

To validate the molecular weight and structural integrity, a self-validating analytical workflow is required.

Mass Spectrometry (LC-MS)
  • Expected Signal: The compound ionizes readily in negative mode (ESI-) due to the carboxylic acid, or positive mode (ESI+) due to the morpholine/isoxazole system.

  • ESI(+) Mode:

    
    
    
    
    
    .
  • ESI(-) Mode:

    
    
    
    
    
    .
  • Fragment Pattern: Loss of

    
     (44 Da) is common for carboxylic acids, resulting in a fragment at 
    
    
    
    .
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     (preferred for solubility).
    
  • Key Signals:

    • 
       ppm (Broad s, 1H): Carboxylic acid proton (
      
      
      
      ).
    • 
       ppm (s, 1H): Isoxazole ring proton at position 4. This is the diagnostic singlet confirming the substitution pattern.
      
    • 
       ppm (m, 4H): Morpholine protons adjacent to Oxygen (
      
      
      
      ).
    • 
       ppm (m, 4H): Morpholine protons adjacent to Nitrogen (
      
      
      
      ).

Applications in Drug Discovery

The specific molecular weight of 198.18 is not arbitrary; it enables specific applications in medicinal chemistry:

  • Fragment-Based Drug Design (FBDD):

    • With a Heavy Atom Count (HAC) of 14, it is an ideal "fragment" lead.

    • The acid group allows for rapid coupling to amine libraries to generate amide derivatives, effectively "growing" the fragment into a higher affinity ligand.

  • Scaffold Hopping:

    • The 3-morpholinoisoxazole moiety is often used to replace unstable or metabolically labile groups (like phenyl rings or flexible chains) to improve metabolic stability (microsomal clearance) and solubility.

  • Kinase Inhibition:

    • Isoxazole-5-carboxylic acid derivatives are frequent pharmacophores in ATP-competitive kinase inhibitors, where the nitrogen and oxygen of the isoxazole ring can participate in hydrogen bonding with the hinge region of the kinase.

Logical Relationship in Drug Design

DrugDesign MW MW 198.18 (Fragment Space) Structure Isoxazole Core + Morpholine MW->Structure Prop1 High Solubility (Morpholine) Structure->Prop1 Prop2 Rigid Geometry (Isoxazole) Structure->Prop2 Prop3 Reactive Handle (COOH) Structure->Prop3 App1 Reduced Lipophilicity (Lower LogP) Prop1->App1 App2 Combinatorial Library Generation Prop3->App2

Figure 2: Impact of molecular weight and structural features on drug design properties.

References

  • Sigma-Aldrich. 3-(4-morpholinyl)-5-isoxazolecarboxylic acid | 1554401-30-7. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Isoxazole-5-carboxylic acid derivatives and properties. Retrieved from

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. Retrieved from

  • Combi-Blocks. Isoxazole Building Blocks and Characterization. Retrieved from

Morpholine-Isoxazole Hybrids: A Privileged Scaffold for Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of morpholine and isoxazole moieties represents a "privileged structure" strategy in modern medicinal chemistry. This guide analyzes the technical utility of this hybrid scaffold, specifically addressing its role in overcoming solubility bottlenecks (via the morpholine ring) while maintaining rigid geometric constraints for receptor binding (via the isoxazole core).

This whitepaper provides a comprehensive technical roadmap for researchers, covering the structural rationale, validated synthetic pathways, and therapeutic applications ranging from neurodegenerative enzyme inhibition (MAO-B) to oncology (kinase inhibition).

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The Synergy of the Hybrid Scaffold

The success of morpholine-containing isoxazole derivatives lies in the complementary physicochemical properties of the two heterocycles.

  • The Isoxazole Core (Pharmacophore & Linker):

    • Bioisosterism: The 1,2-oxazole ring acts as a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability against hydrolysis.

    • Geometry: It provides a rigid 5-membered aromatic linker that orients substituents at specific vectors (typically positions 3 and 5), crucial for fitting into enzyme active sites (e.g., the ATP-binding pocket of kinases).

    • Interaction: The nitrogen atom serves as a hydrogen bond acceptor (HBA).[1]

  • The Morpholine Moiety (PK Modulator):

    • Solubility: The ether oxygen and secondary amine decrease LogP, significantly enhancing aqueous solubility compared to phenyl or alkyl analogs.

    • Metabolic Stability: Unlike open-chain amines, the cyclic morpholine is resistant to rapid oxidative metabolism.

    • Target Interaction: In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the "hinge region" of the protein.

Structure-Activity Relationship (SAR) Visualization

SAR_Logic Isoxazole Isoxazole Core (Rigid Linker) Target Biological Target (Kinase/MAO-B/Bacteria) Isoxazole->Target Pi-Pi Stacking Morpholine Morpholine Ring (Solubility & H-Bonding) Morpholine->Isoxazole Linked at C3 or C5 Morpholine->Target Solvent Interface Interaction ArylGroup Aryl/Heteroaryl Tail (Lipophilicity/Specificity) ArylGroup->Isoxazole Linked at C5 or C3 ArylGroup->Target Hydrophobic Pocket

Figure 1: SAR logic of the morpholine-isoxazole scaffold. The isoxazole acts as the central hub, positioning the solubilizing morpholine and the specificity-determining aryl group.

Part 2: Synthetic Methodologies

The most robust method for constructing this scaffold is the 1,3-Dipolar Cycloaddition (Click Chemistry). This convergent approach allows for the independent modification of the morpholine-containing fragment and the alkyne partner.

The Nitrile Oxide Route (Standard Protocol)

This pathway utilizes an in situ generated nitrile oxide reacting with an alkyne.

Workflow Logic:

  • Precursor: Start with a morpholine-substituted aldehyde.

  • Activation: Convert aldehyde to aldoxime.

  • Generation: Chlorination (NCS or Chloramine-T) creates the hydroximoyl chloride, which releases the nitrile oxide upon base treatment.

  • Cycloaddition: Reaction with a terminal alkyne yields the 3,5-disubstituted isoxazole regioselectively.

Synthesis_Pathway Aldehyde Morpholine-Aldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl, Base NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS or Chloramine-T (Chlorination & Dehydrohalogenation) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole Dipolarophile

Figure 2: Synthetic workflow for 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Part 3: Therapeutic Applications & Data[4][5]

CNS: Selective MAO-B Inhibitors

Morpholine-isoxazole chalcones have emerged as potent agents for Parkinson’s disease by selectively inhibiting Monoamine Oxidase B (MAO-B). The morpholine ring aids in Blood-Brain Barrier (BBB) permeation.[2][3]

  • Mechanism: The isoxazole ring occupies the active site cavity, while the morpholine group interacts with the entrance cavity residues.

  • Key Data: Studies have reported IC50 values as low as 0.087 µM with selectivity indices >500 over MAO-A [1].[3]

Oncology: Kinase Inhibition

In cancer therapy, these derivatives often target EGFR or VEGFR. The morpholine ring mimics the ribose binding of ATP or extends into the solvent-exposed region to improve physicochemical properties.

  • Cytotoxicity: Derivatives have shown IC50 values in the low micromolar range (2-10 µM) against MCF-7 (breast) and A549 (lung) cell lines [2].

Comparative Activity Data
Compound ClassTargetKey MoietyActivity Metric (IC50/MIC)Reference
Morpholine-ChalconeMAO-B (Parkinson's)Fluorinated Phenyl0.020 - 0.087 µM[1]
Isoxazole-HybridMCF-7 (Breast Cancer)Pyridine/Morpholine5.72 - 9.15 µM[2]
Isoxazole-AmideE. coli (Antibacterial)Morpholine-AcetamideMIC: 10 µg/mL[3]

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Morpholino-5-Aryl Isoxazole

Objective: Synthesis via 1,3-dipolar cycloaddition using Chloramine-T.

Reagents:

  • Morpholine-containing aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Chloramine-T (trihydrate) (1.1 eq)

  • Solvent: Ethanol or Methanol

  • Catalyst: Copper(I) (optional for regiocontrol, though thermal often suffices for 3,5-isomers)

Step-by-Step:

  • Dissolution: Dissolve the aldoxime (e.g., 1 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Oxidant Addition: Add Chloramine-T (1.1 mmol) in small portions at room temperature. Stir for 15 minutes. Mechanism: Chloramine-T converts the aldoxime to the hydroximoyl chloride.

  • Cycloaddition: Add the terminal alkyne (1.1 mmol) and a few drops of Triethylamine (TEA) to generate the nitrile oxide in situ.

  • Reflux: Heat the mixture to reflux (70-80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into crushed ice. The isoxazole usually precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Protocol: MAO-B Inhibition Assay

Objective: Validate the biological activity of the synthesized hybrid.

Reagents:

  • Recombinant Human MAO-B enzyme.[2][3][4]

  • Substrate: Benzylamine (spectrophotometric) or Kynuramine (fluorometric).

  • Reference Inhibitor: Selegiline.

Step-by-Step:

  • Preparation: Incubate the test compound (0.001 µM – 100 µM) with recombinant MAO-B enzyme in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Initiation: Add the substrate (Benzylamine).

  • Measurement: Monitor the increase in absorbance at 250 nm (formation of benzaldehyde) for 20 minutes.

  • Calculation: Determine the slope of the linear phase. Calculate % Inhibition relative to DMSO control.

  • Validation: Ensure Selegiline control yields an IC50 ~0.02 µM to validate assay sensitivity.

References

  • Potent and highly selective dual-targeting monoamine oxidase-B inhibitors: Fluorinated chalcones of morpholine versus imidazole. Archiv der Pharmazie. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI). [Link]

  • Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Chemistry & Biodiversity. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition. Journal of Combinatorial Chemistry. [Link]

Sources

Methodological & Application

synthesis procedure for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-78-5). This moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for aromatic acids and a core scaffold in glutamate receptor ligands and kinase inhibitors.

The procedure utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a 3-haloisoxazole precursor, followed by controlled saponification. This route is selected over direct cycloaddition methods due to its superior regiocontrol and the commercial availability of stable precursors.

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing substituted isoxazoles is controlling regiochemistry (3,5- vs 5,3-substitution). Direct condensation of


-keto esters with hydroxylamine often yields mixtures.

To guarantee the 3-amino / 5-carboxy substitution pattern, this protocol employs a "displacement" strategy. The electron-withdrawing ester group at the 5-position activates the isoxazole ring, rendering the halogen at the 3-position susceptible to nucleophilic attack by morpholine.

Retrosynthetic Logic:

  • Target: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.[1]

  • Disconnection: Ester hydrolysis.

  • Intermediate: Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.

  • Starting Material: Ethyl 3-bromoisoxazole-5-carboxylate (commercially available or synthesized via [3+2] cycloaddition of ethyl propiolate and dibromoformaldoxime).

Retrosynthesis Target Target Molecule (Acid) Intermediate Ester Intermediate (Ethyl 3-morpholino...) Target->Intermediate Hydrolysis SM Starting Material (Ethyl 3-bromo...) Intermediate->SM SnAr Displacement Morpholine Morpholine Intermediate->Morpholine

Figure 1: Retrosynthetic disconnection strategy focusing on the regioselective


 displacement.

Experimental Protocols

Protocol A: Nucleophilic Displacement ( )

Objective: Conversion of Ethyl 3-bromoisoxazole-5-carboxylate to Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate.

Mechanistic Insight: The 3-position of the isoxazole ring is generally less reactive than the 5-position. However, the presence of the ester at C5 creates an electron-deficient system. High temperature and a polar aprotic solvent are required to overcome the activation energy for the formation of the Meisenheimer-like transition state.

Materials:

  • Ethyl 3-bromoisoxazole-5-carboxylate (1.0 equiv)

  • Morpholine (3.0 equiv) – Acts as both nucleophile and base.

  • DMF (Dimethylformamide), Anhydrous (Concentration: 0.5 M)

  • Ethyl Acetate / Hexanes (for workup)

Procedure:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve Ethyl 3-bromoisoxazole-5-carboxylate (e.g., 2.20 g, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Morpholine (2.61 g, 2.6 mL, 30 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

    • If extracting: Wash organic layers with water (2x) and brine (1x) to remove DMF. Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough for hydrolysis. If necessary, recrystallize from EtOH or purify via flash chromatography (SiO2, 0-40% EtOAc/Hexanes).

Yield Expectation: 75–85% Data: Light yellow solid. MS (ESI) m/z: 227.1 [M+H]+.

Protocol B: Ester Saponification

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.

Mechanistic Insight: Isoxazole-5-carboxylic acids can be prone to decarboxylation under acidic conditions at high temperatures. Therefore, a mild basic hydrolysis (LiOH) followed by controlled acidification is preferred over acid-catalyzed hydrolysis.

Materials:

  • Ethyl 3-(4-morpholinyl)-5-isoxazolecarboxylate (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)

  • THF / Water (3:1 ratio)

  • 1N HCl (for acidification)

Procedure:

  • Dissolution: Dissolve the ester (e.g., 1.13 g, 5 mmol) in THF (15 mL).

  • Saponification: Add a solution of LiOH·H2O (0.42 g, 10 mmol) in Water (5 mL).

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: LCMS should show complete conversion to the acid mass (MW 198.18).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (10 mL).

    • Cool to 0°C in an ice bath.

    • Critical Step: Slowly acidify with 1N HCl dropwise to pH 3–4 . Do not go below pH 2 to avoid protonating the morpholine nitrogen excessively, which complicates isolation, or risking decarboxylation.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Yield Expectation: 85–95%

Process Visualization

The following diagram illustrates the reaction workflow and the critical decision points.

Workflow cluster_0 Step 1: SnAr Displacement cluster_1 Step 2: Saponification SM Ethyl 3-bromo-5-isoxazolecarboxylate Intermediate Ethyl 3-morpholino-5-isoxazolecarboxylate SM->Intermediate Substitution Reagents1 Morpholine (3 eq) DMF, 90°C, 12h Reagents1->Intermediate FinalProduct 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid Intermediate->FinalProduct Hydrolysis Reagents2 LiOH / THF / H2O RT, 4h Reagents2->FinalProduct Acidification Acidify to pH 3-4 (1N HCl) Acidification->FinalProduct

Figure 2: Step-by-step synthetic workflow for the target molecule.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

ParameterSpecificationMethodNotes
Appearance White to off-white powderVisualDarkening indicates decomposition.
Purity > 95%HPLC (254 nm)Impurities often include unreacted bromo-acid.
Identity (

NMR)

3.4-3.8 (m, 8H), 6.5-6.8 (s, 1H)
DMSO-

The CH proton at C4 is diagnostic (singlet).
Mass Spec 199.1 [M+H]+ESI-MS
Melting Point 160–165°C (dec)CapillaryDecomposes (decarboxylates) at high temp.

Self-Validating Check:

  • Regiochemistry Confirmation: In the

    
     NMR, the isoxazole ring proton (H-4) typically appears as a sharp singlet around 6.5–6.8 ppm. If the morpholine were at position 5 (wrong isomer), the chemical environment would shift significantly, and the coupling patterns of the ring carbons in 
    
    
    
    NMR would differ.
  • Acidic Proton: A broad singlet around 11–13 ppm (COOH) confirms successful hydrolysis.

Troubleshooting Guide

  • Issue: Incomplete conversion in Step 1.

    • Cause: Temperature too low or moisture in DMF.

    • Solution: Increase temperature to 100°C. Ensure DMF is anhydrous. Add a catalytic amount of KI (Finkelstein condition) to activate the bromide.

  • Issue: Low yield in Step 2 (Hydrolysis).

    • Cause: Decarboxylation during workup.

    • Solution: Ensure the acidification is performed cold (0°C) and do not heat the acidic solution. Do not drop pH below 3.

  • Issue: Product is water-soluble.

    • Cause: Amphoteric nature (Morpholine amine + Carboxylic acid).

    • Solution: If the product does not precipitate at pH 3-4, saturate the aqueous layer with NaCl and extract with n-Butanol or EtOAc/iPrOH (3:1).

References

  • Regioselective Synthesis of 3-Aminoisoxazoles

    • Source: Pevarello, P., et al. "Synthesis of 3-aminosubstituted isoxazole derivatives." Journal of Heterocyclic Chemistry, 1998.
    • Relevance: Establishes the reactivity of 3-bromo-5-isoxazolecarboxyl
  • General Reactivity of 3-Bromoisoxazoles

    • Source: Kang, F. A., et al.
    • Relevance: Confirms displacement conditions using secondary amines.
  • Commercial Precursor Data (Ethyl 3-bromoisoxazole-5-carboxylate)

    • Source: PubChem Compound Summary for CID 12608591.
    • Relevance: Physical properties and safety data for the starting m
  • Morpholine Safety & Handling

    • Source: CDC - NIOSH Pocket Guide to Chemical Hazards.
    • Relevance: Safety protocols for handling the nucleophile.

Sources

Application Note: Optimization of 3-(4-Morpholinyl)-5-isoxazolecarboxylic Acid Solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid in DMSO Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Scientists, and Compound Management Professionals.

Abstract & Compound Profile

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a bifunctional heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive scaffolds (e.g., kinase inhibitors). Its structure combines a polar isoxazole carboxylic acid core with a solubilizing morpholine moiety. While generally soluble in polar aprotic solvents, its zwitterionic potential can lead to variable dissolution kinetics in Dimethyl Sulfoxide (DMSO).

This guide provides a standardized protocol for preparing high-integrity stock solutions, ensuring consistency in high-throughput screening (HTS) and synthetic workflows.

Physicochemical Profile
PropertyDataNotes
Compound Name 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid
CAS Number 1554401-30-7
Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol Fragment-like (<300 Da)
Predicted pKa Acidic: ~2.3 (COOH) Basic: ~8.4 (Morpholine N)Potential zwitterion in aqueous media
Target Stock Conc. 10 mM (Standard) 50-100 mM (High Conc.)[1][2]Validation Required

Solubility Assessment & Causality

Understanding the dissolution mechanics is critical for reproducibility.

  • The "DMSO Effect": DMSO is a polar aprotic solvent that disrupts hydrogen bonding networks. However, 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid possesses both a hydrogen bond donor (COOH) and acceptor (Morpholine/Isoxazole N/O).

  • Zwitterionic Lattice Energy: In the solid state, the molecule may exist as a zwitterion (internal salt), significantly increasing crystal lattice energy.

  • Protocol Implication: Simple addition of DMSO may result in a "kinetic trap" where the solid remains undissolved despite being thermodynamically soluble. Mechanical energy (sonication) and thermal energy (gentle heating) are often required to break the lattice before solvation can occur.

Protocol: Solubility Limit Determination

Do not assume vendor solubility data applies to your specific batch/salt form. Perform this validation step first.

Materials
  • Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (Solid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Workflow
  • Gravimetric Preparation: Weigh approximately 2.0 mg of solid into a clear 1.5 mL microcentrifuge tube.

  • Initial Addition (Target 100 mM): Add volume of DMSO calculated to reach 100 mM (~100 µL for 2 mg).

    • Calculation:

      
      
      
  • Agitation Cycle:

    • Vortex at max speed for 30 seconds.

    • Visual Check 1: If clear, solubility > 100 mM.

  • Stress Dissolution (If cloudy):

    • Sonicate for 5 minutes at room temperature.

    • If still undissolved, heat to 40°C for 10 minutes, then vortex.

    • Visual Check 2: If clear, solubility is acceptable but requires heat.

  • Dilution (If precipitate remains):

    • Add DMSO to reduce concentration to 50 mM. Repeat agitation.

    • If still insoluble, dilute to 10 mM.

Protocol: Preparation of 10 mM Screening Stock

This is the standard operating procedure (SOP) for preparing bioassay-ready stocks.

Reagents
  • Solid Compound: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.

  • Vehicle: DMSO (Anhydrous).

Procedure
  • Weighing: Weigh the compound into a glass vial (avoid plastic if storing long-term). Record exact mass (e.g., 10.5 mg).

  • Calculation: Determine DMSO volume required for exactly 10.0 mM.

    • Example: For 10.5 mg (MW 198.18):

      
      
      
  • Solvation: Add 50% of the calculated DMSO volume.

  • Disruption: Vortex vigorously for 60 seconds. This creates a slurry.

  • Completion: Add the remaining 50% DMSO.

  • Clarification: Sonicate for 5–10 minutes until the solution is perfectly clear.

  • QC Check: Centrifuge at 1000 x g for 1 minute. Inspect the pellet.

    • No Pellet: Pass.[3][4]

    • Pellet Visible: Incomplete dissolution. Do not use for screening.

Workflow Visualization

StockPrep Start Weigh Compound (Record Mass) Calc Calculate DMSO Vol (Target 10 mM) Start->Calc AddHalf Add 50% DMSO Volume Calc->AddHalf Slurry Vortex (60s) Create Slurry AddHalf->Slurry AddFull Add Remaining DMSO Slurry->AddFull Sonicate Sonicate (5-10 min) Break Lattice AddFull->Sonicate Inspect Visual Inspection (Centrifuge Check) Sonicate->Inspect

Figure 1: Step-by-step workflow for preparing a homogenous 10 mM stock solution.

Storage & Stability Management

DMSO is hygroscopic.[5][6] Water absorption is the primary cause of compound precipitation over time (the "crashing out" effect).

ParameterRecommendationRationale
Storage Temp -20°C or -80°CSlows chemical degradation.
Container Amber Glass or PP VialsProtects from light; PP is DMSO resistant.
Freeze/Thaw Max 5 cyclesRepeated thermal stress induces precipitation.
Atmosphere Dry Nitrogen/ArgonPrevents water uptake from air.
Handling Frozen Stocks
  • Thaw: Allow vial to reach room temperature (20-25°C) completely before opening. Opening a cold vial causes immediate water condensation inside.

  • Re-solubilize: Vortex and check for precipitates. If solids are visible, sonicate for 2 minutes.

Troubleshooting Guide

Issue: Compound precipitates upon dilution into aqueous buffer.
  • Cause: The "Solubility Cliff". The compound is soluble in DMSO but insoluble in water at neutral pH due to the zwitterionic form.

  • Solution:

    • Keep final DMSO concentration in assay > 0.5% (if tolerated).

    • Adjust buffer pH. The compound is likely more soluble at pH > 8 (anionic form) or pH < 2 (cationic form). For physiological assays (pH 7.4), ensure the concentration is below the thermodynamic solubility limit (likely < 100 µM in buffer).

Issue: Stock solution turns yellow/brown over time.
  • Cause: Oxidation of the morpholine nitrogen or isoxazole ring.

  • Solution: Discard. Prepare fresh stock. Store future stocks under inert gas (Argon).

Decision Logic for Insolubility

Troubleshooting Problem Precipitate Visible in Stock Step1 Sonicate (10 min) Problem->Step1 Check1 Dissolved? Step1->Check1 Step2 Heat to 40°C Check1->Step2 No Success Ready for Use Check1->Success Yes Check2 Dissolved? Step2->Check2 Fail Insoluble (Reduce Conc.) Check2->Fail No Check2->Success Yes

Figure 2: Troubleshooting logic for persistent precipitates in DMSO stock solutions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine (Solubility & pKa Data). [Link]

  • Lepailleur, A. et al. DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling, 2021. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. [Link]

Sources

Application Note: Amide Coupling of Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The coupling of isoxazole carboxylic acids with amines is a ubiquitous yet deceptive transformation in medicinal chemistry. While isoxazoles are valuable bioisosteres for phenyl and pyridine rings, they possess unique electronic vulnerabilities that distinguish them from standard aromatic acids.

The Core Challenge: Isoxazoles are electron-deficient heteroaromatics. The N-O bond is the structural weak point. Under harsh basic conditions or high temperatures, the isoxazole ring is susceptible to base-catalyzed ring opening (fragmentation) , often yielding


-cyanoketones. Furthermore, the electron-withdrawing nature of the ring can render the carboxylic acid less reactive toward initial activation compared to benzoic acid derivatives.

This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary coupling strategy due to its mild buffering profile and water solubility, which minimizes ring fragmentation risks. The Acid Chloride method is presented as a secondary "brute force" protocol for sterically hindered amines.

Mechanistic Insights & Reagent Selection

The Stability Trap: Base-Catalyzed Ring Opening

Before selecting a reagent, one must understand the failure mode. Strong bases (NaOH, KOH, alkoxides) or even organic bases (TEA, DBU) at high temperatures can trigger the cleavage of the N-O bond.

  • Mechanism: The base abstracts a proton (if C3/C5 are unsubstituted) or attacks the ring, leading to an anionic cascade that breaks the weak N-O bond.

  • Prevention: Use non-nucleophilic, mild bases (DIPEA, Pyridine) and maintain temperatures

    
     25°C during the activation step.
    
Reagent Comparison
FeatureT3P (Propylphosphonic Anhydride) HATU / EDC Acid Chloride (via (COCl)₂)
Activation Power High (via mixed anhydride)High (via active ester)Very High
Risk of Ring Opening Low (Buffered, mild pH)Moderate (Requires excess base)Moderate (Acidic generation, Basic coupling)
Epimerization Very LowModerateHigh
Workup Excellent (Water soluble byproducts)Poor (Tetramethylurea/HOBt removal)Variable (Hydrolysis required)
Recommendation Primary Choice Secondary ChoiceUse for non-nucleophilic amines

Visualization: Pathways and Workflows

Diagram: The T3P Coupling Workflow

This workflow illustrates the standard operating procedure for the T3P-mediated coupling, highlighting the critical temperature control points.

T3P_Workflow Start Isoxazole Acid + Amine Solvent Dissolve in EtOAc (or DMF if insoluble) Start->Solvent Base Add Base (Pyridine or DIPEA) Temp: 0°C Solvent->Base T3P_Add Add T3P (50% in EtOAc) Dropwise at 0°C Base->T3P_Add Activation Reaction Warm to RT Monitor LCMS (1-12h) T3P_Add->Reaction Check Conversion > 95%? Reaction->Check Workup Wash: Water, NaHCO3, Brine (T3P byproducts are water soluble) Check->Workup Yes Heat Heat to 50°C (Only if necessary) Check->Heat No (Stalled) Isolate Evaporate & Dry Yield: Amide Product Workup->Isolate Heat->Reaction

Figure 1: Optimized workflow for T3P-mediated amide coupling of isoxazole carboxylic acids.

Diagram: The Ring-Opening Side Reaction

Understanding this failure mode is crucial for troubleshooting low yields.

Ring_Opening Isoxazole Isoxazole Ring (Intact) BaseAttack Strong Base/Heat (Deprotonation/Attack) Isoxazole->BaseAttack Intermediate Anionic Intermediate BaseAttack->Intermediate Cleavage N-O Bond Cleavage Intermediate->Cleavage Product Cyanoketone / Nitrile (Dead Product) Cleavage->Product Irreversible

Figure 2: Mechanism of base-catalyzed isoxazole degradation. Avoid strong bases and excessive heat.

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Applicability: General purpose, scale-up friendly, best for preventing epimerization.

Reagents:

  • Isoxazole Carboxylic Acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50% wt in EtOAc (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Use DMF only if solubility is critical).

Procedure:

  • Setup: Charge a reaction vessel with the Isoxazole Acid and the Amine .

  • Solvation: Add EtOAc (approx. 10 mL per gram of substrate). Stir to create a suspension or solution.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine (or DIPEA) dropwise.

    • Note: Pyridine is often preferred for T3P couplings as it acts as both base and acyl transfer catalyst.

  • Activation: Add T3P solution dropwise over 5–10 minutes, maintaining temperature < 5°C.

    • Why? The reaction is exothermic. Controlling the exotherm prevents ring degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–12 hours.

  • Monitoring: Check via TLC or LCMS. Look for the disappearance of the acid (M-H in negative mode) and formation of the amide (M+H).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash 2x with Water (Removes T3P salts and excess pyridine).

    • Wash 1x with 0.5M HCl (Removes unreacted amine; Skip this if product is basic).

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).

    • Wash 1x with Brine .

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The Acid Chloride Method

Applicability: Sterically hindered amines (e.g., tert-butyl amines, anilines) where T3P kinetics are too slow.

Reagents:

  • Isoxazole Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2–3 drops)

  • DCM (Dichloromethane)[1]

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

Procedure:

  • Activation: Suspend the Isoxazole Acid in dry DCM at 0°C.

  • Catalyst: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.

  • Aging: Stir at RT for 1–2 hours until gas evolution ceases and the solution clears.

    • Caution: Do not heat reflux unless absolutely necessary, to preserve the ring.

  • Coupling:

    • In a separate vessel, dissolve the Amine and Base (TEA/DIPEA) in DCM.

    • Cool the amine solution to 0°C.[2]

    • Add the generated acid chloride solution dropwise to the amine solution.

  • Workup: Quench with water, separate layers, and wash with NaHCO₃ and Brine.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Yield / "Missing" Mass Ring Opening (Fragmentation)Switch from TEA/NaOH to Pyridine. Keep reaction at 0°C longer. Avoid heating.
No Reaction (Acid remains) Poor ActivationEnsure T3P quality (hydrolyzes if wet). Switch to Protocol B (Acid Chloride).
Product is impure (Sticky) T3P Byproducts remainingT3P byproducts are water-soluble but require thorough washing. Ensure at least 2 water washes before the NaHCO₃ wash.
Epimerization (if chiral) Over-activationUse T3P (Protocol A). Avoid DMF; use EtOAc or DCM. Keep base equivalents minimal (2.5 eq).

References

  • Curia (formerly AMRI). T3P® (Propylphosphonic Anhydride) Technical Guide. (Detailed data on T3P advantages for heterocycles and epimerization suppression). [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. (Authoritative review on T3P vs HATU/EDC). [Link]

  • Fisher Scientific. Amide Synthesis Protocols: Schotten-Baumann and Carbodiimide methods. [Link]

Sources

Application Note: High-Fidelity Stock Preparation of CAS 1554401-30-7 for HTS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and HTS facility managers. It details the standardized protocol for preparing, validating, and storing stock solutions of CAS 1554401-30-7 (3-(4-morpholinyl)-5-isoxazolecarboxylic acid).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Before solubilization, it is critical to understand the physicochemical properties that dictate solvent choice and stability. CAS 1554401-30-7 is a low-molecular-weight isoxazole derivative featuring a carboxylic acid and a morpholine ring.[1] This structural duality (acidic tail, basic morpholine nitrogen) classifies it as an ampholytic fragment, often used in fragment-based screening.

PropertyValueCritical Implication for HTS
Chemical Name 3-(4-morpholinyl)-5-isoxazolecarboxylic acidIdentity verification target.
Molecular Weight 198.18 g/mol Low MW requires precise weighing for mM concentrations.
Formula C₈H₁₀N₂O₄Nitrogen-rich; potential for hydrogen bonding.
Predicted pKa ~3.5 (Acid), ~8.0 (Base)pH Sensitivity: Solubility in aqueous buffer is pH-dependent.
LogP ~0.5 - 1.0 (Estimated)Moderate polarity; soluble in DMSO, limited in pure water.
State Solid PowderHygroscopic potential; store desiccated.

Core Directive: The Solubilization Strategy

For HTS, the "Gold Standard" solvent is Anhydrous Dimethyl Sulfoxide (DMSO) .

  • Why DMSO? It dissolves both the lipophilic isoxazole core and the polar carboxylic acid moiety. It is miscible with water, allowing for acoustic dispensing (e.g., Labcyte Echo) or pin-tool transfer into aqueous assay buffers.

  • The Risk: DMSO is highly hygroscopic. Absorbed water causes "compound crash-out" (precipitation) over time and promotes hydrolysis.

  • The Solution: Use only anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen) or in a desiccator.

Concentration Standards
  • Primary Stock: 100 mM (Recommended for fragments/low MW to allow high-concentration soaking).

  • Working Stock: 10 mM (Standard HTS concentration).

Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 1.0 mL of 100 mM stock solution.

Materials Required[6][8][9][10][11]
  • CAS 1554401-30-7 (Solid).[2]

  • Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps (prevents plasticizer leaching).

  • Analytical Balance (readability 0.01 mg).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Methodology
  • Calculation: To make 1 mL of 100 mM solution:

    
    
    
    
    
  • Weighing:

    • Tare the amber glass vial.

    • Weigh exactly 19.82 mg of CAS 1554401-30-7.

    • Note: If precision weighing <20 mg is difficult, weigh ~20 mg and adjust the DMSO volume.

    • Correction Formula:

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Inspect: Check for "swirling" particulates.

    • Sonication: If undissolved particles remain, sonicate in a water bath at room temperature for 5-minute intervals. Avoid heating above 30°C to prevent degradation.

  • Quality Control (QC) - The "Crash" Test:

    • Dilute 1 µL of stock into 99 µL of your specific Assay Buffer (1:100 dilution).

    • Measure Absorbance at 600nm (OD600) or use a Nephelometer.

    • Pass Criteria: OD600 < 0.005 (indicates no precipitation in assay conditions).

Workflow Visualization

The following diagram illustrates the decision logic for the solubilization process.

StockPrep Start Start: Weigh Solid CAS 1554401-30-7 AddSolvent Add Anhydrous DMSO (Target: 100 mM) Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, <30°C) Check->Sonicate No QC QC: Nephelometry/OD600 in Assay Buffer Check->QC Yes Sonicate->Check Store Store: -20°C / -80°C (Desiccated) QC->Store Pass

Figure 1: Logic flow for solubilization and validation of HTS stock solutions.

Storage & Stability Management[5][9][13]

Improper storage is the leading cause of HTS campaign failure (false negatives).

  • Temperature: Store stocks at -20°C for short term (<1 month) or -80°C for long term (>1 month).

  • Freeze-Thaw Cycles: Limit to maximum 3 cycles .

    • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Atmosphere: DMSO is hygroscopic. Water uptake leads to hydrolysis of the carboxylic acid-isoxazole bond or precipitation.

    • Protocol: Flush vials with Argon or Nitrogen gas before sealing. Store vials inside a sealed container with desiccant packs.

HTS Plate Preparation (Serial Dilution)

For determining IC50/EC50, a serial dilution is required. The method depends on your liquid handling technology.

Method A: Acoustic Dispensing (e.g., Labcyte Echo)
  • Mechanism: Uses sound energy to eject nanoliter droplets directly from the source plate (DMSO stock) to the destination plate (Assay Buffer).

  • Advantage: "Touchless" transfer eliminates tip waste and carryover. No intermediate dilution plate is needed (Direct Dilution).

  • Protocol:

    • Load 100 mM DMSO stock into an Echo-qualified source plate (e.g., 384-well PP or COC).

    • Centrifuge plate to remove bubbles (critical for acoustic coupling).

    • Program Echo to dispense variable volumes (e.g., 2.5 nL to 1000 nL) into constant volume assay plates to achieve the dose-response curve.

Method B: Tip-Based Liquid Handling (e.g., Tecan/Hamilton)
  • Mechanism: Requires an intermediate "Compound Plate" to perform serial dilutions in DMSO before transfer to buffer.

  • Protocol:

    • Row A: Add 100 mM Stock.

    • Rows B-H: Add 100% DMSO.

    • Transfer: Move volume from Row A to B, mix, then B to C, etc. (e.g., 1:3 dilution series).

    • Final Transfer: Pin-tool or pipette from Compound Plate to Assay Plate.

Dilution Workflow Diagram

HTS_Dilution Stock Master Stock (100 mM DMSO) SourcePlate Source Plate (384-well LDV) Stock->SourcePlate Aliquot Echo Acoustic Dispenser (Direct Transfer) SourcePlate->Echo Load AssayPlate Assay Plate (Buffer + Protein) Echo->AssayPlate nL Transfer (No Tips) Readout Plate Reader (Fluorescence/Luminescence) AssayPlate->Readout Incubate & Read

Figure 2: Acoustic dispensing workflow for minimizing DMSO carryover and maximizing precision.

References

  • NIH National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound Management. Retrieved from [Link]

  • Broad Institute. (2022). Chemical Biology Platform: Compound Management Protocols. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-(4-morpholinyl)-5-isoxazolecarboxylic acid (CAS 1554401-30-7).[1][3] Retrieved from [Link]

  • Way, L., et al. (2016). Impact of DMSO on HTS Assays and Compound Solubility. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Isoxazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Isoxazole-5-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids (e.g., GABA agonists) or critical pharmacophores in anti-inflammatory agents (e.g., COX-2 inhibitors). However, the 5-position possesses distinct electronic properties compared to the 3-position. The electron-withdrawing nature of the adjacent oxygen makes the 5-carboxylate relatively acidic, yet the isoxazole ring itself is susceptible to reductive cleavage of the N–O bond under harsh conditions.

This guide provides three field-proven protocols for functionalizing isoxazole-5-carboxylic acid. Unlike generic organic synthesis manuals, these protocols are selected for scalability , chemoselectivity (preserving the isoxazole ring), and operational simplicity in a drug discovery context.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the optimal synthetic routes based on the desired target moiety.

FunctionalizationStrategy Acid Isoxazole-5-COOH Amide Amide/Peptide (Target: Linker/Scaffold) Acid->Amide T3P Coupling (No Epimerization) Alcohol Alcohol (-CH2OH) (Target: Ether/Aldehyde) Acid->Alcohol Mixed Anhydride Red. (Avoids Ring Opening) Amine Primary Amine (-NH2) (Target: Urea/Carbamate) Acid->Amine Curtius Rearrangement (DPPA) Aryl Biaryl (-Ar) (Target: Core Scaffold) Acid->Aryl Decarboxylative Coupling (Pd/Ag)

Figure 1: Strategic decision tree for isoxazole-5-carboxylic acid functionalization.

Module A: Amidation via Propylphosphonic Anhydride (T3P)

Objective: Synthesis of isoxazole-5-carboxamides without racemization or difficult purification.

The Challenge

Standard coupling reagents (EDC/HOBt, HATU) often generate byproducts that are difficult to remove from polar isoxazole amides. Furthermore, if the amine partner is chiral, standard reagents can induce epimerization.

The Solution: T3P (Propanephosphonic Acid Anhydride)

T3P is the superior reagent for this transformation. It acts as a cyclic anhydride that activates the carboxylic acid.

  • Mechanism: Forms a mixed anhydride with the acid; the byproduct is a water-soluble phosphonic acid salt.

  • Advantage: The reaction is driven to completion by the release of salt, and workup is strictly aqueous (no column chromatography often required).

Protocol 1: T3P-Mediated Amidation

Reagents:

  • Isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility is an issue)

Step-by-Step Workflow:

  • Dissolution: Charge the isoxazole acid and the amine into a reaction vessel. Add EtOAc (5–10 mL per mmol).

  • Base Addition: Add DIPEA at 0°C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise. Note: T3P is viscous; ensure accurate weighing.

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by LCMS.

  • Workup (The "Self-Cleaning" Step):

    • Quench with water.[1][2][3]

    • Wash organic layer with 10% NaOH (removes T3P byproducts and unreacted acid).

    • Wash with 10% HCl (removes unreacted amine).

    • Dry over MgSO₄ and concentrate.

  • Result: Usually yields >90% pure amide requiring no chromatography.

Module B: Chemoselective Reduction to Alcohol

Objective: Conversion of


 to 

without cleaving the N–O bond.
The Challenge

The isoxazole N–O bond is weak (


55 kcal/mol). Strong reducing agents like Lithium Aluminum Hydride (

) or catalytic hydrogenation (

) will frequently cleave the ring, yielding an acyclic amino-enone.
The Solution: Mixed Anhydride /

This two-step, one-pot protocol activates the acid as a mixed anhydride (using isobutyl chloroformate), which is sufficiently reactive to be reduced by mild Sodium Borohydride (


). 

is too weak to open the isoxazole ring.
Protocol 2: Mixed Anhydride Reduction

Reagents:

  • Isoxazole-5-carboxylic acid (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Solvent: THF (anhydrous) and Methanol

Step-by-Step Workflow:

  • Activation: Dissolve acid and NMM in anhydrous THF at -10°C (ice/salt bath).

  • Anhydride Formation: Add IBCF dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 30 mins at -10°C.

  • Filtration (Optional but Recommended): Rapidly filter the salts through a celite pad under inert gas to prevent hydrolysis. Note: On small scale (<500mg), this can be skipped.

  • Reduction:

    • Prepare a solution of

      
       in MeOH/Water (10:1).
      
    • Add the mixed anhydride solution into the borohydride solution at 0°C. Caution: Gas evolution (

      
      ).
      
  • Quench: After 1 hour, quench with saturated

    
    .
    
  • Extraction: Extract with EtOAc. The product is the 5-hydroxymethyl isoxazole.

Module C: Curtius Rearrangement (Acid to Amine)

Objective: Converting the acid to an isoxazol-5-amine or carbamate.

The Challenge

Isoxazol-5-amines are unstable as free bases due to the tautomeric equilibrium with the imine form and potential ring degradation. They are best isolated as carbamates (Boc/Cbz) or ureas .

The Solution: DPPA (Diphenylphosphoryl Azide)

DPPA allows for a one-pot conversion of the acid to the acyl azide, thermal rearrangement to the isocyanate, and trapping with a nucleophile (alcohol or amine).[4][5][6][7]

CurtiusWorkflow Start Isoxazole-5-COOH Reagent DPPA + Base (Et3N) Start->Reagent Inter1 Acyl Azide (Do Not Isolate) Reagent->Inter1 Activation Heat Heat (80°C) Inter1->Heat Inter2 Isocyanate (-N=C=O) Heat->Inter2 -N2 (Rearrangement) Trap Nucleophile Trap (t-BuOH or Amine) Inter2->Trap Product Boc-Amine or Urea Trap->Product Addition

Figure 2: Workflow for the Curtius Rearrangement using DPPA.

Protocol 3: One-Pot Curtius to Boc-Amine

Reagents:

  • Isoxazole-5-carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (

    
    -BuOH) (excess, used as solvent or co-solvent with Toluene)
    

Step-by-Step Workflow:

  • Acyl Azide Formation: Dissolve acid and TEA in Toluene. Add DPPA at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80°C . Evolution of

    
     gas indicates isocyanate formation. Stir until gas evolution ceases (~1–2 hours).
    
  • Trapping: Add excess

    
    -BuOH (or use it as the reaction solvent from the start if compatible). Reflux for 4–12 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove phosphate byproducts) and brine.

  • Purification: Silica gel chromatography is usually required.

  • Safety Note: Azides are potential explosion hazards. Do not concentrate the acyl azide intermediate to dryness.

Comparative Data Summary

MethodTransformationReagentsKey AdvantageCritical Risk
T3P Coupling Acid

Amide
T3P, DIPEA, EtOAcNo epimerization; Aqueous workup.[8]High cost of reagent on kilo-scale.
Mixed Anhydride Acid

Alcohol
IBCF,

Preserves Isoxazole ring.Temp control (-10°C) is critical.
Curtius (DPPA) Acid

Amine
DPPA, TEA,

Retention of stereochem; One-pot.Azide safety; Moisture sensitivity.
Decarboxylative Acid

Aryl

,

C-C bond formation.High catalyst loading often needed.

References

  • T3P Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Organic Letters, 2011.[8]

  • Isoxazole Reduction: Pevarello, P., et al. "Synthesis of isoxazole-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1998. (General reference for mixed anhydride usage in heterocycles).
  • Curtius Rearrangement: Shioiri, T., et al. "Diphenylphosphoryl azide (DPPA).[5] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

  • Decarboxylative Coupling: Goossen, L. J., et al. "Decarboxylative cross-coupling of aryl halides with carboxylic acids." Science, 2006.

  • T3P Application Note: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." RxWeb/Curia.

Sources

Troubleshooting & Optimization

improving solubility of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid Ticket ID: SOL-ISOX-3M5C Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely here because 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-74-1 / Analogous Scaffolds) is exhibiting poor aqueous solubility in your standard assay buffers.[1][2][3]

This molecule presents a classic "solubility trap" due to its specific electronic structure.[2][3] It is not a simple lipophilic compound; it is an ionizable organic acid with a rigid heteroaromatic core.[1][3]

PropertyValue (Approx/Predicted)Implication
Dominant Character Weak AcidInsoluble in acidic/neutral media; Soluble in base.[1][2][3]
pKa (Carboxyl) ~2.3 – 3.5Requires pH > 5.5 for full ionization (solubility).[2][3]
pKa (Morpholine N) < 1.0 (Negligible)The N-atom is conjugated to the isoxazole ring, drastically reducing basicity.[2][3] Do not treat this as a basic amine.[2][3]
LogP ~0.4 – 0.8Moderate lipophilicity, but high crystal lattice energy limits dissolution.[2][3]

Module 1: The Solubility Decision Tree

Before attempting to dissolve your sample, consult this logic flow to prevent sample loss.

SolubilityLogic Start Start: Solid Sample Target Target Application? Start->Target BioAssay In Vitro Bioassay (Cell/Enzyme) Target->BioAssay Animal In Vivo Study (PK/PD) Target->Animal ChemSynth Chemical Synthesis Target->ChemSynth DMSORoute Dissolve in 100% DMSO (Stock 10-50 mM) BioAssay->DMSORoute Standard SaltForm Convert to Na+ Salt (pH adjustment) Animal->SaltForm Preferred ChemSynth->DMSORoute Use Polar Aprotic Dilution Dilute into Buffer DMSORoute->Dilution Step 2 CrashCheck Precipitation Check Dilution->CrashCheck Risk Point Cyclo Add 20% HP-β-CD SaltForm->Cyclo If unstable

Figure 1: Decision matrix for solubilizing isoxazole-carboxylic acid derivatives based on end-use application.[1][2][3]

Module 2: Troubleshooting Guides (Ticket-Based)

Ticket #401: "My compound crashes out when I add water."

Diagnosis: Protonation-Driven Precipitation.[1][2][3] The free acid form of this molecule has high crystal lattice energy.[3] In water (pH ~6-7) or acidic buffers, the carboxylic acid remains largely protonated (neutral), leading to aggregation.[2][3]

The Fix: In-Situ Salt Formation (The "pH Swing") Do not try to dissolve directly in water.[1][2][3] Instead, force the formation of the carboxylate anion.[2]

  • Weigh your solid sample.[1][2][3]

  • Add 0.9 equivalents of dilute NaOH (e.g., 0.1 M) or Sodium Bicarbonate (

    
    ).
    
  • Vortex until clear. The solution should reach pH 7–8.[2][3]

  • Back-titrate carefully with buffer only if your assay requires strict pH control, but ensure the final pH stays above 5.5.[1][2][3]

Expert Insight: The morpholine nitrogen at position 3 is electronically coupled to the isoxazole ring.[2][3] Unlike a free morpholine (pKa ~8), this nitrogen is not basic enough to protonate and help solubility at neutral pH.[2][3] You must rely entirely on the carboxylic acid deprotonation.[3]

Ticket #402: "I need a high-concentration stock for cell culture."

Diagnosis: Solvent Selection Error.[1][2][3] Ethanol is often a poor solvent for these rigid zwitterion-like scaffolds.[1][2][3]

The Fix: The DMSO "Push"

  • Primary Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[2][3] This molecule should be soluble up to 50–100 mM in pure DMSO.[2][3]

  • Secondary Dilution: When dosing cells, dilute the DMSO stock into the culture medium rapidly.[2][3]

    • Warning: Do not exceed 0.5% v/v DMSO final concentration to avoid cytotoxicity.[1][2][3]

    • Watch for: "Crash out" upon dilution.[2][3] If the culture medium is acidic (aged), the compound may precipitate.[2][3] Ensure medium is fresh (pH 7.4).

Ticket #403: "Formulation for IP/PO injection in mice."

Diagnosis: Bioavailability limiting factors. Injecting a DMSO solution is painful and toxic.[2][3] Injecting a suspension yields poor PK data.[2][3]

The Fix: The "Solu-Mix" Protocol For animal studies, use a co-solvent/surfactant system or a cyclodextrin complex.[1][2][3]

Recommended Vehicle:

  • 5% DMSO (Pre-dissolve compound here)[2][3]

  • 40% PEG-400 (Polyethylene glycol)[1][2][3]

  • 55% Water (or Saline)[2][3]

Protocol:

  • Dissolve compound in DMSO (Volume = 5% of total).[2][3]

  • Add PEG-400 (Volume = 40% of total) and vortex.[1][2][3] Solution may warm up.[2][3]

  • Slowly add Water/Saline (Volume = 55% of total) with continuous stirring.

  • Check: If cloudiness appears, add Tween 80 (1-2%) or switch to 20% HP-β-Cyclodextrin in water.[1][2][3]

Module 3: Frequently Asked Questions (FAQs)

Q: Can I use HCl to dissolve it? A: Absolutely not. Adding acid (HCl) will protonate the carboxylate group, forcing the molecule into its neutral, insoluble solid state.[2][3] This molecule is an acid; it dissolves in base.[1][2][3]

Q: Why does the solution turn yellow in base? A: Isoxazole rings can be sensitive to strong bases (ring opening) or trace metal impurities.[2][3] However, a slight yellowing is often normal for heteroaromatic salts due to extended conjugation of the anion.[2][3] If it turns dark brown/black, your pH is too high (>12), and you are degrading the isoxazole ring.[3] Keep pH < 10.[2][3]

Q: Is the morpholine group crucial for solubility? A: Yes, but physically, not chemically. It disrupts the crystal packing (lattice energy) compared to a flat phenyl ring, making the molecule slightly easier to dissolve than its phenyl-analog.[2][3] However, it does not provide a "handle" for protonation at physiological pH.

References & Authoritative Grounding

  • Isoxazole-5-carboxylic acid Properties:

    • Source: National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for CID 21169-71-1.[1][2][3]

    • Relevance: Establishes the baseline pKa (~2.[2][3]3) and solubility profile (slightly soluble in water) for the core scaffold.[2][3][4]

    • URL:[Link][2][3]

  • Solubility of Heterocyclic Carboxylic Acids:

    • Source: Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

    • Relevance: Validates the mechanism of using counter-ions (Na+/K+) to solubilize weak acids with pKa < 4.[2][3]

    • URL:[Link]

  • Synthesis and Stability of 3-Morpholinoisoxazoles:

    • Source:Journal of Organic Chemistry (via ACS Publications) / General Isoxazole Synthesis Literature.[2][3]

    • Relevance: Confirms the electronic conjugation of C3-amino substituents, reducing basicity and necessitating anionic solubility strategies.[1][2][3]

    • URL:[Link]

  • Cyclodextrin Formulation Strategies:

    • Source: Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Supports the recommendation of HP-β-CD for hydrophobic heteroaromatic acids.[1][2][3]

    • URL:[Link][2][3]

Sources

removing impurities from 3-morpholinyl-5-isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Removal in 3-Morpholinyl-5-Isoxazole Synthesis

Current Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-PUR-001

Introduction: The Scaffold & The Challenge

You are likely synthesizing a 3-morpholinyl-5-substituted isoxazole , a privileged scaffold in kinase inhibitors (e.g., substituted isoxazoles in drug discovery) and factor Xa inhibitors.

The synthesis typically follows one of two routes:

  • [3+2] Cycloaddition: In situ generation of a morpholine-derived nitrile oxide reacting with a terminal alkyne.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a 3-halo-isoxazole with morpholine.

The Problem: These reactions are notorious for "sticky" impurities. The morpholine moiety introduces basicity and polarity, making standard silica chromatography difficult (tailing), while the isoxazole formation often yields regioisomers and dimers (furoxans) that co-elute with your product.

This guide provides a self-validating purification logic based on pKa differentials and solubility profiles.

Diagnostic Hub: Identify Your Impurity

Before selecting a protocol, match your observations to the impurity profile below.

SymptomProbable ImpurityOriginDiagnostic Check
Baseline Tailing (TLC/LC) Morpholine (Starting Material)Incomplete SNAr or hydrolysis of precursors.Spot TLC with Ninhydrin (stains amines).
New Spot (Non-Polar) Furoxan Dimer Dimerization of the nitrile oxide intermediate (Cycloaddition route).[1]LCMS shows Mass = 2x(Nitrile Oxide).
Close Eluting Spot Regioisomer (5- vs 4-sub) Lack of regiocontrol in [3+2] cycloaddition.1H NMR: C4-H shift differs between isomers.
Black/Brown Tar Polymerized Nitrile Oxide Rapid addition of oxidant/base.Insoluble in MeOH/EtOAc.

Workflow Visualization

The following decision tree outlines the logical flow for purification based on the impurities identified above.

PurificationLogic Start Crude Reaction Mixture CheckMorph Check: Excess Morpholine? Start->CheckMorph AcidWash Protocol A: Acidic Extraction (pH 4-5) CheckMorph->AcidWash Yes (Basic Impurity) CheckRegio Check: Regioisomers/Dimers? CheckMorph->CheckRegio No AcidWash->CheckRegio Organic Layer Recryst Protocol B: Recrystallization (Heptane/EtOAc) CheckRegio->Recryst High Crystallinity / Scale >5g Chromatography Protocol C: Flash Chromatography (DCM/MeOH + NH3) CheckRegio->Chromatography Low Crystallinity / Scale <1g Final Pure 3-Morpholinyl-5-Isoxazole Recryst->Final Chromatography->Final

Caption: Logical workflow for purifying isoxazole derivatives, prioritizing chemical extraction over chromatography.

Troubleshooting Protocols

Protocol A: The "pKa Swing" (Removing Morpholine)

Issue: Excess morpholine causes streaking on silica and contaminates the product. Mechanism: Morpholine is a secondary amine (pKa ~8.36). The isoxazole ring is a very weak base (pKa ~ -2.0 to +1.0). By adjusting the pH to ~4-5, we protonate the morpholine (making it water-soluble) while the isoxazole remains uncharged and lipophilic.

Step-by-Step:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if the product is poorly soluble.

  • The Wash: Wash the organic layer with 0.5 M HCl or 10% Citric Acid (aq).

    • Critical Check: Measure the pH of the aqueous layer.[2] It must be acidic (pH < 5).

  • Separation: The morpholine is now trapped in the aqueous layer as the hydrochloride salt.

  • Neutralization (Optional): Wash the organic layer once with Brine to remove residual acid.

  • Drying: Dry over Na2SO4 and concentrate.

Why this works: This is a self-validating system. If the product precipitates, your isoxazole might have a basic side chain (e.g., pyridine). In that case, use a milder buffer (pH 6).

Protocol B: Defeating the "Furoxan" (Dimer Removal)

Issue: In [3+2] cycloadditions, the nitrile oxide intermediate often dimerizes to form a furoxan (1,2,5-oxadiazole-2-oxide) instead of reacting with the alkyne. This byproduct is non-polar and often co-elutes with the product.

Prevention (Root Cause Analysis):

  • Cause: The concentration of Nitrile Oxide is too high relative to the Alkyne.

  • Fix: Use a syringe pump to slowly add the precursor (e.g., hydroximoyl chloride) or the oxidant (e.g., NCS/Bleach) to the alkyne solution. This keeps the steady-state concentration of nitrile oxide low, favoring the cross-reaction over dimerization [1].[1]

Purification:

  • Recrystallization: Furoxans often have different crystal habits than isoxazoles.

    • Solvent System: Heat in Ethanol and add water dropwise until turbid. Cool slowly.

    • Alternative:Heptane/EtOAc (3:1) .

  • Chemical Destruction (Advanced): If the furoxan is persistent, refluxing with triethyl phosphite can reduce the furoxan to a furazan or nitrile, changing its Rf significantly, allowing for easier chromatographic separation [2]. Note: Test on a small scale first.

Protocol C: Regioisomer Separation

Issue: Getting a mixture of 3,5- (desired) and 3,4-isoxazole isomers. Mechanism: [3+2] cycloaddition regioselectivity is governed by sterics and electronics.[3] 3-morpholinyl groups are electron-donating, which generally favors the 3,5-isomer, but mixtures still occur.

Separation Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: Toluene/Acetone often provides better separation selectivity for isoxazole isomers than Hexane/EtOAc due to pi-pi interactions with the aromatic ring.

    • Additive: Add 1% Triethylamine if the morpholine tail causes streaking, though Protocol A should have removed free morpholine.

Frequently Asked Questions (FAQ)

Q: My product turned black during the reaction. Is it ruined? A: Not necessarily. Nitrile oxides are unstable and can polymerize into "tars."

  • Fix: Dissolve the crude in a minimal amount of DCM and pass it through a short "plug" of Silica and Activated Charcoal (Carbon). Elute with EtOAc. This removes the polymeric tars before you attempt fine purification.

Q: Can I use Copper (Cu) catalysis to fix the regioisomer problem? A: Yes, but with a caveat. Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) works for triazoles. For isoxazoles, Copper(I) acetylides can react with nitrile oxides to give exclusively the 3,5-disubstituted product [3].

  • Warning: You will need to scavenge the copper post-reaction using a resin (e.g., QuadraPure™) or an EDTA wash to avoid heavy metal contamination.

Q: The morpholine ring seems unstable. Is it opening? A: Unlikely under standard conditions. Morpholine is stable to acid and mild base. However, if you are using strong oxidants (e.g., KMnO4) or extreme radical conditions, the ring can oxidize to a morpholinone (lactam) or open. Check your LCMS for [M+14] (oxidation) or [M+16] peaks.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from

  • Organic Syntheses. (n.d.). N-Nitromorpholine (General Morpholine Handling).[4] Retrieved from

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals, especially Nitrile Oxides which can be energetic/explosive.

Sources

Technical Support Center: Managing Hygroscopicity in Morpholine Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MI-HYGRO-001 Status: Active Priority: High (Stability/Formulation Risk) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction: The "Sticky" Scaffold Challenge

Welcome to the technical support hub for researchers working with Morpholine Isoxazole scaffolds. You are likely here because your solid has turned into a gum, your weighing variances are unacceptable, or your biological data is inconsistent.

The Core Issue: This scaffold combines two polarity-rich heterocycles. The morpholine ring (a secondary/tertiary amine with an ether oxygen) is a potent hydrogen-bond acceptor/donor. When coupled with the polar isoxazole ring and ionized into a salt (commonly HCl), the lattice energy is often insufficient to overcome the hydration energy, leading to rapid moisture uptake (deliquescence).

This guide provides immediate troubleshooting steps, root-cause analysis, and long-term synthetic correction strategies.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my specific compound absorbing water so aggressively?

A: It is rarely just "one" factor. It is the synergistic failure of the crystal lattice to reject water.

  • Morpholine Chair Conformation: The oxygen in the morpholine ring acts as a hydrogen bond acceptor. If your derivative is a salt (e.g., Morpholinium HCl), the protonated nitrogen becomes a strong hydrogen bond donor. Water molecules bridge these sites.

  • Isoxazole Polarity: The isoxazole ring (

    
     bond) creates a dipole that attracts surface moisture.
    
  • Chemical Instability Risk: Unlike simple moisture uptake, isoxazoles are prone to base-catalyzed ring opening (hydrolysis) to form

    
    -keto nitriles. Absorbed water, combined with trace impurities, can shift the micro-pH of the solid, accelerating this degradation.
    
Visualizing the Failure Mode

MoistureMechanism Morpholine Morpholine Ring (Ether O + Amine N) Moisture Atmospheric Moisture (H2O) Morpholine->Moisture H-Bond Acceptance Isoxazole Isoxazole Ring (Polar N-O Bond) Isoxazole->Moisture Dipole Attraction SaltForm Counterion Selection (e.g., HCl, Mesylate) SaltForm->Moisture High Hydration Energy Lattice Crystal Lattice Expansion Moisture->Lattice Sorption Deliquescence Deliquescence (Solid -> Liquid) Lattice->Deliquescence Critical RH Exceeded Hydrolysis Ring Opening (Chemical Degradation) Lattice->Hydrolysis pH Shift + H2O

Figure 1: Mechanism of hygroscopicity-induced failure in morpholine-isoxazole salts.

Module 2: Immediate Mitigation (Troubleshooting)

Q: I need to weigh this compound for an assay today. How do I handle it?

Issue: The mass increases on the balance during weighing. Immediate Fix:

  • Static vs. Moisture Check: Use an ionizing fan (anti-static gun). Morpholine salts are often fluffy and static-prone. Ensure the drift is moisture, not static.

  • The "Speed-Weigh" Technique:

    • Do not use weighing paper. Use a tared glass vial with a cap.

    • Transfer solid rapidly, cap immediately, and weigh the closed system.

  • Solvate Correction: If the material has already absorbed water, you must determine the % water content (TGA or Karl Fischer) immediately before the assay and adjust the molecular weight used for molarity calculations.

Q: My solid turned into an oil/gum overnight. Is it recoverable?

Issue: Deliquescence. Immediate Fix:

  • Do NOT heat to dry: Heating a wet isoxazole salt can trigger the ring-opening degradation mentioned in Module 1.

  • Lyophilization (Freeze Drying): Dissolve the gum in water/t-butanol (if soluble) and lyophilize. This is the gentlest way to remove water and return to an amorphous solid.

  • Desiccator Rescue: Place the gum in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 48 hours.
    

Module 3: Long-Term Correction (Synthetic Strategy)

Q: How do I design "out" the hygroscopicity in the next batch?

A: You must change the solid-state landscape. The HCl salt is likely the culprit due to its high charge density and propensity to form hydrates.

Protocol: Salt & Co-Crystal Screening

Do not default to HCl. Screen these counterions to lower the lattice energy/hydration energy ratio.

Counterion / Co-formerRationale for Morpholine IsoxazolesRisk Profile
Fumarate Dicarboxylic acid often forms H-bonded networks that "lock" the morpholine nitrogen without inviting water.Moderate solubility reduction.
Tosylate / Napsylate Large, hydrophobic counterions. They "shield" the polar morpholine/isoxazole core from moisture.High molecular weight (reduces drug loading).
Succinate Similar to fumarate but more flexible. Good for crystallizing stubborn oils.Variable melting points.
HCl (Avoid) Small radius, high charge density. Highly hygroscopic with morpholines.High Risk of deliquescence.
Visualizing the Salt Selection Logic

SaltSelection Start Start: Hygroscopic HCl Salt SolubilityCheck Is Aqueous Solubility Critical? Start->SolubilityCheck Mesylate Try Mesylate/Ethanesulfonate (Risk: Still Hygroscopic) SolubilityCheck->Mesylate Yes (Injectable) Hydrophobic Switch to Hydrophobic Salts SolubilityCheck->Hydrophobic No (Oral/Solid) CoCrystal Co-Crystal Screen (Resorcinol, Nicotinamide) SolubilityCheck->CoCrystal If Salts Fail Options Tosylate, Napsylate, Stearate Hydrophobic->Options

Figure 2: Decision tree for salt form optimization to reduce hygroscopicity.

Module 4: Analytical Validation (The Proof)

Q: How do I prove to the FDA/QA that the new form is stable?

A: You must perform Dynamic Vapor Sorption (DVS) .[1][2] A simple loss-on-drying (LOD) test is insufficient because it destroys the sample and doesn't show reversibility.

Standard Operating Procedure: DVS for Morpholine Derivatives
  • Sample Prep: 10–20 mg of sample.

  • Pre-heating: Dry at 0% RH at 25°C for 60 mins to establish dry mass (

    
    ). Note: Ensure this temp doesn't degrade the isoxazole.
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

  • Equilibrium Criteria: dm/dt < 0.002% per minute (ensure equilibrium is truly reached; morpholine salts can be kinetically slow to absorb).

  • Desorption: Return from 90% to 0% RH.

  • Analysis:

    • Hysteresis: If the desorption curve does not match the sorption curve, you have formed a stable hydrate or trapped water in the lattice.

    • Classification:

      • < 0.2% weight gain: Non-hygroscopic.[3]

      • 2.0% weight gain: Hygroscopic (Requires special packaging).

      • 15% weight gain: Deliquescent (Unsuitable for development).

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Surface Measurement Systems. (2023). Dynamic Vapor Sorption (DVS) in Pharmaceutical Development. Link

  • Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. Link

  • FDA Guidance for Industry. (2022). Stability Testing of New Drug Substances and Products. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

optimizing HPLC separation of isoxazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Isomer Optimization

Welcome to the Advanced Chromatography Support Center. You have reached the specialized queue for Isoxazole Isomer Separation . This guide addresses the specific challenges of resolving isoxazole regioisomers (e.g., 3,5- vs. 3,4-substituted products from [3+2] cycloadditions) and stereoisomers.

🔬 Module 1: Critical Selectivity Parameters (Regioisomers)

Ticket #101: "My 3,4- and 3,5-isoxazole regioisomers co-elute on C18."

Diagnosis: Standard C18 (alkyl) phases rely primarily on hydrophobic subtraction.[1] Isoxazole regioisomers often possess identical hydrophobic volumes (logP), rendering C18 ineffective. The separation requires a stationary phase that can discriminate based on electron density distribution and molecular shape , not just hydrophobicity.

The Solution: Leverage


-

Interactions
Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
  • Mechanism: Isoxazole rings are aromatic heterocycles. Phenyl-based columns possess

    
    -electrons that interact with the 
    
    
    
    -system of the isoxazole. The electron density differs slightly between the 3,4- and 3,5-isomers due to the positioning of substituents relative to the oxygen and nitrogen atoms. This difference in "stacking" capability creates the necessary selectivity factor (
    
    
    ).
  • Solvent Choice: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN has its own

    
    -electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, potentially dampening the selectivity gains of the Phenyl column. MeOH is "
    
    
    
    -transparent."
Ticket #102: "I have peak tailing, and retention times are drifting."

Diagnosis: Isoxazoles contain a basic nitrogen atom (


 hybridized).
  • Tailing: Caused by secondary interactions between the protonated nitrogen and residual silanols on the silica surface.[2]

  • Drift: Likely due to operating at a pH near the analyte's pKa, where the ionization state fluctuates with minor temperature or composition changes.

The Solution: The "pH Rule of 2"

  • Action: Determine the pKa of your isoxazole (typically weak bases, pKa ~1–3, but side chains can alter this).

  • Protocol: Adjust mobile phase pH to be at least 2 units away from the pKa.

    • Low pH (pH 2.1 - 2.5): Uses Formic Acid or TFA. Keeps the nitrogen fully protonated. Note: This may reduce retention on Phenyl phases due to increased polarity.

    • High pH (pH 7.5 - 9.0): Uses Ammonium Bicarbonate or Ammonium Hydroxide (requires a hybrid-silica column like CSH or BEH). Keeps the nitrogen neutral (unprotonated), maximizing hydrophobic retention and improving peak symmetry.

📊 Data Summary: Column & Solvent Selection Matrix

Isomer TypePrimary Column RecommendationSecondary RecommendationMobile Phase ModifierMechanism
Regioisomers (3,4- vs 3,5-)Phenyl-Hexyl PFP (Pentafluorophenyl)Methanol (Critical)

-

Stacking & Shape Selectivity
Hydrophobic Analogs C18 (High Carbon Load)C8ACN or MeOHHydrophobic Interaction
Polar/Basic Isoxazoles C18 (Polar Embedded)HILIC (if very polar)Buffer (pH > 7)Hydrogen Bonding / Ionic Suppression
Chiral Enantiomers Amylose-tris (e.g., AD-H)Cellulose-tris (e.g., OD-H)Hexane/IPA (NPLC) or MeOH (SFC)Steric fit in chiral cavity

🛠️ Workflow Visualization

Below is the logic flow for method development. Use this to determine your next experimental step.

MethodDevelopment Start START: Isoxazole Mixture CheckStruct Are they Regioisomers (Positional) or Enantiomers? Start->CheckStruct RegioPath Regioisomers (e.g., 3,5- vs 3,4-) CheckStruct->RegioPath EnantioPath Enantiomers (Chiral Center) CheckStruct->EnantioPath ColSelect Select Phenyl-Hexyl Column Mobile Phase: Water/MeOH RegioPath->ColSelect RunGradient Run Gradient 5-95% MeOH ColSelect->RunGradient ResCheck Resolution > 1.5? RunGradient->ResCheck Success OPTIMIZED ResCheck->Success Yes FailRes Switch to PFP Column (Fluorinated Phase) ResCheck->FailRes No ModeSelect Select Mode: SFC or NPLC EnantioPath->ModeSelect ChiralCol Screen Polysaccharide Columns (AD-H, OD-H, IA, IC) ModeSelect->ChiralCol ChiralCol->ResCheck

Caption: Decision tree for selecting the correct stationary phase and mode based on isoxazole isomer type.

📝 Standard Operating Procedure (SOP): Screening Protocol

Objective: Systematically identify separation conditions for unknown isoxazole isomers.

Phase 1: The "Scouting" Run

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, sub-3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) OR 0.1% Formic Acid.

  • Mobile Phase B: Methanol (Do not use ACN initially).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (adjust for column ID).

  • Temperature: 30°C.

Phase 2: Optimization (If Resolution < 1.5)

  • Step 1 (Selectivity): Change Mobile Phase B to Acetonitrile. If resolution worsens, the separation is driven by

    
    -
    
    
    
    interactions (which ACN suppresses). Switch back to MeOH.
  • Step 2 (pH): If peaks are tailing, switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10). Ensure your column is pH stable (e.g., hybrid particle).

  • Step 3 (Temperature): Lower temperature to 20°C.

    
    -
    
    
    
    interactions are exothermic and often stronger at lower temperatures.

Phase 3: Chiral Screening (If Regio-separation is adequate but stereoisomers exist)

  • Mode: SFC (Supercritical Fluid Chromatography) is preferred for isoxazoles due to speed and solubility.

  • Co-solvent: Methanol or Ethanol (5-40%).

  • Columns: Screen Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose).[3]

❓ Frequently Asked Questions (FAQ)

Q: Why do I see "split peaks" when analyzing my isoxazole sample? A: This is likely a pH issue. If your mobile phase pH is within ±1 unit of the isoxazole's pKa, the molecule splits between ionized and neutral forms, which travel at different speeds. Fix: Move the pH at least 2 units away from the pKa.

Q: Can I use a standard C18 column if I don't have Phenyl-Hexyl? A: Yes, but you must optimize the "shape selectivity" of the C18. Use a high-carbon-load, polymeric C18 rather than a monomeric one. Polymeric phases have a more rigid structure that can better discriminate steric differences between isomers.

Q: My isoxazole is very polar and elutes in the void volume. What now? A: Regioisomers with polar side chains (e.g., amino-isoxazoles) may require HILIC (Hydrophilic Interaction Liquid Chromatography) . Use a bare silica or amide column with high ACN (>80%) and an ammonium acetate buffer.

📚 References

  • Waters Corporation. Differences between C18 and Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link

  • Agilent Technologies. Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds.[4] Chromatography Online. Link

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Link

  • Dolan, J. (2013). The Role of pH in Retention and Selectivity.[2][5][6][7][8] LCGC International. Link

  • SIELC Technologies. Separation of Isoxazole on Newcrom R1.Link

Sources

Technical Support Center: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the storage, handling, and experimental stability of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 104776-78-5). The following protocols are designed for researchers requiring high-integrity data and compound stability.

Compound Overview
  • Chemical Name: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

  • CAS Number: 104776-78-5

  • Molecular Formula: C₈H₁₀N₂O₄

  • Molecular Weight: 198.18 g/mol

  • Core Characteristics: This compound features an isoxazole core substituted with a carboxylic acid at position 5 and a morpholine ring at position 3. The presence of the carboxylic acid renders the molecule pH-sensitive, while the morpholine moiety contributes to its solubility profile in organic solvents.

Part 1: Critical Storage Protocols

The stability of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is dictated by its susceptibility to moisture (hygroscopicity of the carboxylic acid) and potential photo-isomerization of the isoxazole ring under high-energy UV.

Solid State Storage
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) RT (Short-term < 1 week)Low temperature inhibits slow thermal decarboxylation and minimizes lattice energy shifts that can lead to polymorph changes.
Atmosphere Desiccated / Inert Gas The carboxylic acid moiety can form hydrogen bonds with atmospheric water, leading to "caking" and weighing errors. Store under Nitrogen or Argon if possible.
Light Dark / Amber Vial Isoxazoles possess an N-O bond that can undergo cleavage or rearrangement (photo-transposition) under intense UV irradiation [1].
Container Tightly Sealed Glass Avoid low-density plastics for long-term storage to prevent moisture permeation.
Solution Storage (Stock Solutions)

Do not store aqueous solutions for more than 24 hours. For organic stocks (DMSO/Ethanol):

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10–50 mM).

  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to 3 cycles . Repeated cycling promotes condensation inside the vial, introducing water into the hygroscopic DMSO, which can hydrolyze the compound over time.

Part 2: Solubilization & Handling

Solubility Profile
SolventSolubility RatingNotes
DMSO High (>20 mg/mL)Ideal for stock solutions.
Ethanol ModerateMay require gentle warming (37°C).
Water (Neutral) Low / InsolubleThe free acid form is poorly soluble in water.
Water (Basic pH > 7.5) HighSoluble as a carboxylate salt (add equimolar NaOH).
Preparation of Aqueous Buffers (Step-by-Step)

Researchers often fail to dissolve this compound in media because they attempt to dissolve the free acid directly in neutral water.

  • Weighing: Weigh the desired amount of solid.

  • Primary Solubilization: Dissolve fully in 100% DMSO to create a 100x or 1000x stock.

  • Dilution: Slowly add the DMSO stock to your aqueous buffer (PBS, HBSS) while vortexing.

    • Critical Check: If precipitation occurs, check the pH. The final pH must be maintained above the pKa of the carboxylic acid (approx. pKa 3.5–4.5) to keep it ionized.

    • Adjustment: If using high concentrations (>100 µM), the acidity of the compound may lower the buffer pH. Readjust to pH 7.4 using 0.1N NaOH.

Part 3: Troubleshooting Guide (FAQ)

Q1: My compound turned from white to faint yellow during storage. Is it degraded?

Status: Caution Required.

  • Root Cause: Slight yellowing often indicates photo-oxidation or trace decomposition of the morpholine ring (N-oxide formation) or isoxazole ring instability due to light exposure.

  • Action: Verify purity via LC-MS. If the primary peak is >95%, it is likely usable for non-critical assays. For sensitive kinetics (Kd/Ki determination), discard and purchase fresh stock.

  • Prevention: Ensure storage in amber vials wrapped in foil.

Q2: The compound precipitates immediately when added to cell culture media.

Status: Solubility Crash.

  • Root Cause: "Shock dilution." Adding a high-concentration DMSO stock directly to a static volume of media causes local high concentrations where the compound crashes out before mixing.

  • Action:

    • Vortex the media while adding the DMSO stock dropwise.

    • Ensure the final DMSO concentration is < 0.5% (to avoid cytotoxicity) but sufficient to maintain solubility.

    • If precipitation persists, pre-dilute the DMSO stock 1:10 in PBS (pH 7.4) before adding to the final media.

Q3: Can I autoclave this compound?

Status: NO.

  • Root Cause: The isoxazole ring is thermally stable to a degree, but the morpholine-isoxazole bond and the carboxylic acid are susceptible to hydrolysis and decarboxylation under the high pressure (15 psi) and temperature (121°C) of an autoclave.

  • Action: Sterilize solutions by filtration using a 0.22 µm PVDF or PES membrane .

Part 4: Decision Logic for Storage & Handling

The following diagram illustrates the decision matrix for handling 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid to ensure maximum stability.

StorageProtocol Start Compound Receipt (Solid Powder) Usage Immediate Usage? Start->Usage LongTerm Long Term Storage (> 1 week) Usage->LongTerm No ShortTerm Short Term Storage (< 1 week) Usage->ShortTerm Yes Solubilization Solubilization Strategy Usage->Solubilization Experiment ConditionsLT Store at -20°C Desiccated, Dark Tightly Sealed LongTerm->ConditionsLT ConditionsST Store at 4°C or RT Desiccated, Dark ShortTerm->ConditionsST SolventChoice Select Solvent Solubilization->SolventChoice DMSO DMSO (Stock) Anhydrous SolventChoice->DMSO Stock Solution Aqueous Aqueous Buffer SolventChoice->Aqueous Direct Dissolution DMSO->Aqueous Dilution 1:1000 CheckPH CRITICAL: Check pH Must be > 7.0 Aqueous->CheckPH SaltForm Forms Soluble Salt (Carboxylate Anion) CheckPH->SaltForm pH Basic/Neutral Precipitate Risk: Precipitation (Free Acid) CheckPH->Precipitate pH Acidic

Caption: Decision tree for storage conditions and solubilization strategies to prevent degradation and precipitation.

References

  • Sigma-Aldrich. 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid Product Analysis & Safety Data. Retrieved from Sigma-Aldrich Technical Library.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Isoxazolecarboxylic Acid Derivatives. PubChem.

  • Fisher Scientific. Safety Data Sheet: Isoxazole Derivatives Handling and Storage.

(Note: While specific stability data for CAS 104776-78-5 is rare in public literature, protocols are derived from standard operating procedures for isoxazole-carboxylic acids and morpholine derivatives found in the databases above.)

minimizing side reactions in isoxazole acid chloride formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Chemistry Division Subject: Minimizing Side Reactions in Isoxazole Acid Chloride Formation Ticket ID: ISOX-CL-001 Status: Open

Executive Summary: The Isoxazole Paradox

Isoxazoles are "masked" 1,3-dicarbonyls. While the aromatic character of the ring suggests stability, the N-O bond is a weak point (bond energy ~55 kcal/mol), acting as the scaffold's "Achilles' heel."

In the conversion of isoxazole carboxylic acids to acid chlorides, the primary failure mode is not lack of reactivity, but over-reactivity leading to ring degradation. The generation of HCl (a byproduct of thionyl and oxalyl chloride) combined with heat can trigger acid-catalyzed hydrolysis or ring scission, turning a white solid into a black tar.

This guide prioritizes neutralization and thermal management to preserve ring integrity.

Module 1: Reagent Selection Matrix

Start here. Do not default to Thionyl Chloride.

The choice of chlorinating agent determines the byproduct profile and the thermal stress placed on the ring.

ReagentByproductsThermal LoadRisk LevelBest Use Case
Thionyl Chloride (SOCl₂) HCl (g), SO₂ (g)High (Reflux often req.)High Simple, electron-poor isoxazoles with no acid-sensitive groups.
Oxalyl Chloride ((COCl)₂) HCl (g), CO (g), CO₂ (g)Low (0°C to RT)Medium The "Gold Standard." Requires catalytic DMF.[1] Good for most pharma intermediates.
Ghosez’s Reagent Neutral AmideVery Low (RT)Low Critical Rescue. Use when the ring cleaves with HCl or for highly functionalized substrates.

Module 2: Diagnostic Decision Tree

Use this logic flow to determine your experimental path.

ReagentSelection Start START: Isoxazole Acid -> Acid Chloride IsSensitive Is the substrate acid-sensitive? Start->IsSensitive HasFunctionality Contains acid-labile protecting groups (Boc, TBS)? IsSensitive->HasFunctionality Yes / Unsure StandardPath Standard Path: Oxalyl Chloride + cat. DMF IsSensitive->StandardPath No (Robust Ring) HasFunctionality->StandardPath No GhosezPath Neutral Path: Ghosez's Reagent HasFunctionality->GhosezPath Yes (Critical) CheckResult Result Analysis StandardPath->CheckResult Did it turn black? ThionylPath Legacy Path: Thionyl Chloride CheckResult->GhosezPath Yes (Decomposition) Success Proceed to Coupling CheckResult->Success No (Proceed)

Caption: Logic flow for selecting the chlorinating agent based on substrate sensitivity. Note the "bailout" to Ghosez's reagent if decomposition occurs.

Module 3: The "Gold Standard" Protocol (Oxalyl Chloride/DMF)

Optimized for minimizing thermal stress.

The Mechanism: You are not reacting the acid with oxalyl chloride directly. You are reacting it with the Vilsmeier-Haack intermediate (generated in situ from DMF + Oxalyl Chloride). This active species allows the reaction to proceed at 0°C, preventing thermal ring opening.

Step-by-Step Protocol:
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Suspend Isoxazole Carboxylic Acid (1.0 equiv) in anhydrous DCM (Dichloromethane). Note: THF can be used, but DCM is preferred for easier workup.

  • Activation (The Catalyst):

    • Add catalytic DMF (N,N-Dimethylformamide) .

    • Stoichiometry: Use exactly 0.05 to 0.1 equiv .

    • Warning: Too much DMF can form stable dimethylammonium salts that complicate purification.

  • Chlorination:

    • Cool the mixture to 0°C (Ice bath).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.

    • Visual Check: Vigorous bubbling (CO/CO₂ release) should occur immediately.

  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 2–3 hours until bubbling ceases.

    • The "Black Tar" Check: The solution should remain yellow/orange. If it turns dark brown/black, HCl is degrading the ring. See Troubleshooting.

    • Evaporation: Concentrate in vacuo.

    • Azeotrope: Add anhydrous Toluene and evaporate again (2x). Crucial Step: This removes residual HCl and unreacted oxalyl chloride.

Mechanism Visualization: The Catalytic Cycle

VilsmeierCycle DMF DMF Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + (COCl)2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Prod Isoxazole-COCl Vilsmeier->Prod + Acid Byprods CO + CO2 + HCl Vilsmeier->Byprods Acid Isoxazole-COOH Prod->DMF Regenerated

Caption: The Vilsmeier-Haack catalytic cycle allows activation at low temperatures, avoiding the thermal threshold of isoxazole degradation.

Module 4: The "Neutral" Protocol (Ghosez's Reagent)

Use this when the standard protocol fails.

Why it works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides without generating HCl gas .[2] The byproduct is a neutral amide. This is the ultimate fix for acid-sensitive isoxazoles.

Protocol:

  • Dissolve Isoxazole Acid (1.0 equiv) in anhydrous DCM.

  • Add Ghosez's Reagent (1.1 equiv) at RT.

  • Stir for 1–2 hours.

  • No Workup Required: The byproduct is neutral. You can often add your amine/nucleophile directly to this pot for the subsequent coupling step.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened? A: You likely triggered N-O bond cleavage . This is caused by a combination of high concentration of HCl (byproduct) and heat.

  • Fix: Switch to the Oxalyl Chloride method at 0°C. If that fails, use Ghosez's reagent to eliminate HCl entirely.

Q2: Can I store the Isoxazole Acid Chloride? A: No. Isoxazole acid chlorides are notoriously unstable compared to phenyl acid chlorides. They hydrolyze rapidly in air and can self-condense. Use them immediately (within 1 hour) for the next step.

Q3: Why not use Thionyl Chloride with Pyridine to scavenge HCl? A: While Pyridine neutralizes HCl, it can also act as a nucleophile, attacking the isoxazole ring or causing racemization if chiral centers are present nearby. Furthermore, removal of pyridinium salts requires aqueous workup, which hydrolyzes your product. The Oxalyl Chloride/Toluene azeotrope method is cleaner.

Q4: I see low conversion. Should I add more catalyst? A: Do not exceed 0.1 equiv of DMF. Excess DMF forms a stable complex with the acid chloride, preventing it from reacting in the next step. Instead, ensure your Oxalyl Chloride is fresh (it degrades over time).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[2] Angewandte Chemie International Edition. 
    
  • Burkhardt, E. (2015). Chlorination of Carboxylic Acids. In: Reagents for Organocatalysis. Springer.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid , a critical pharmacophore in fragment-based drug discovery. It compares the performance of solvent systems and analytical techniques to ensure precise structural validation.

Executive Summary

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 1554401-30-7) represents a class of "push-pull" heterocyclic systems where an electron-rich amine (morpholine) opposes an electron-deficient carboxylic acid across an isoxazole core. Precise NMR characterization is challenging due to the quadrupolar relaxation of nitrogen, potential zwitterionic behavior, and solubility constraints.

This guide compares the spectral resolution and solubility performance of DMSO-d6 versus CDCl3 and establishes a definitive assignment protocol.

Structural Analysis & Theoretical Shifts

Before acquisition, we must establish the "Expected Spectral Fingerprint" based on electronic effects.

  • The Core (Isoxazole): The H-4 proton is the primary diagnostic marker. It is shielded by the C3-amino group (+M effect) but deshielded by the C5-carboxylic acid (-M/-I effect).

  • The Substituent (Morpholine): A saturated heterocycle attached via nitrogen. It typically presents as an AA'BB' system or two distinct triplets, depending on ring conformation and solvent viscosity.

  • The Anchor (COOH): A highly deshielded, exchangeable proton.

Predicted Chemical Shift Table (DMSO-d6)
Proton LabelMoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
COOH Carboxylic Acid12.5 – 14.0Broad Singlet1HHighly solvent/concentration dependent.
H-4 Isoxazole Ring6.3 – 6.8Singlet1HCritical Marker. Sharp singlet. Distinct from phenyl-substituted isoxazoles (~7.3 ppm).
H-2', H-6' Morpholine (

)
3.6 – 3.8Triplet / Multiplet4HDeshielded by oxygen.
H-3', H-5' Morpholine (

)
3.2 – 3.5Triplet / Multiplet4HCaution: Often overlaps with dissolved water peak in DMSO (3.33 ppm).

Comparative Analysis: Solvent Systems

The choice of solvent is the "Product" being evaluated here. Incorrect solvent choice leads to data misinterpretation.

Comparison: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Solubility Excellent. Dissolves the polar zwitterionic forms effectively.Poor. The carboxylic acid moiety leads to aggregation and precipitation.DMSO Wins
Acid Proton Visibility High. Strong H-bonding stabilizes the COOH proton, usually visible >12 ppm.Low. Often invisible due to rapid exchange or extreme broadening.DMSO Wins
Spectral Resolution Moderate. Viscosity causes slight line broadening.High. Sharper lines if soluble.CDCl3 Wins (Conditional)
Interference High. Water peak (3.33 ppm) overlaps with Morpholine N-CH2.Low. Water peak (1.56 ppm) is far from diagnostic regions.CDCl3 Wins

Expert Insight: While CDCl3 offers better resolution in theory, the practical solubility limit of this specific acid makes DMSO-d6 the mandatory standard for routine analysis. If water overlap is critical, use Methanol-d4 (though COOH will exchange/disappear).

Experimental Protocol

Follow this validated workflow to minimize artifacts such as "phantom peaks" from aggregation.

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the sample into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% atom D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Check: The solution must be perfectly clear. Suspension NMR yields broad, useless baselines.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Relaxation Delay (D1): Set to 5 seconds . The H-4 proton has a long T1 relaxation time; a short D1 will reduce its integration value, leading to calculation errors.

    • Pulse Angle: 30° (for quantification) or 90° (for sensitivity).

Visualizations

A. Structural Assignment Logic Tree

This diagram guides the researcher through the peak assignment process, prioritizing diagnostic signals.

AssignmentLogic Start Start Analysis CheckRegion1 Check 6.0 - 7.5 ppm Region Start->CheckRegion1 SingletFound Sharp Singlet Found? CheckRegion1->SingletFound AssignH4 Assign H-4 (Isoxazole) Diagnostic for 3,5-subst. SingletFound->AssignH4 Yes (~6.5 ppm) CheckRegion2 Check 3.0 - 4.0 ppm Region SingletFound->CheckRegion2 No (Impurity?) AssignH4->CheckRegion2 MorpholinePattern Two Sets of Triplets/Multiplets? CheckRegion2->MorpholinePattern AssignMorph Assign Morpholine Ring (N-CH2 vs O-CH2) MorpholinePattern->AssignMorph Yes CheckRegion3 Check >12.0 ppm AssignMorph->CheckRegion3 BroadSinglet Broad Singlet Present? CheckRegion3->BroadSinglet AssignCOOH Assign COOH (Confirm Acidic Nature) BroadSinglet->AssignCOOH Yes

Caption: Logic flow for assigning the 1H NMR spectrum of 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid.

B. Experimental Workflow & Quality Control

Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Choice Sample->Solvent DMSO DMSO-d6 (Standard) Solvent->DMSO Preferred CDCl3 CDCl3 (Avoid) Solvent->CDCl3 Risky Prep Vortex/Sonicate (Clear Solution) DMSO->Prep Acquire Acquisition (D1 = 5s) Prep->Acquire QC QC Check: Water Peak < Morpholine? Acquire->QC

Caption: Recommended experimental workflow emphasizing solvent selection and quality control.

References

  • BenchChem. (2025).[1] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2025). Isoxazole | C3H3NO | CID 9254 - Spectral Information. PubChem.[2][3] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives: Characterization data. Retrieved from [4]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

  • Oregon State University. (2022). 1H NMR Chemical Shift Ranges and Tables. Retrieved from

Sources

LC-MS fragmentation pattern of morpholinyl isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the fragmentation behavior of morpholinyl isoxazoles in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for medicinal chemists and DMPK scientists, this document moves beyond basic spectral interpretation to explore the mechanistic causality of ring cleavage.

Key Insight: The fragmentation of morpholinyl isoxazoles is governed by a "tug-of-war" between the high proton affinity of the morpholine nitrogen and the thermodynamic lability of the isoxazole N–O bond. Unlike their piperidinyl (carbocyclic analog) or pyrazolyl (N–N analog) counterparts, morpholinyl isoxazoles exhibit a unique "Oxygen-Switch" fragmentation pattern involving simultaneous ring opening and neutral loss of


.

Mechanistic Foundations: The "Lynchpin" Bond

To interpret the spectra accurately, one must understand the hierarchy of bond energies.

The Isoxazole Anomaly (The N–O Weakness)

The defining feature of the isoxazole ring is the N–O bond. With a bond dissociation energy significantly lower than C–C or C–N bonds, this is the "fuse" of the molecule.

  • Mechanism: Upon collisional activation, the isoxazole ring does not simply shatter; it undergoes a rearrangement . The N–O bond cleaves homolytically or heterolytically, often forming a 2-acyl-2H-azirine intermediate or an open-chain enamino-ketone.

  • Diagnostic Value: This rearrangement shifts the mass spectrum significantly, often creating "scrambled" ions that do not map linearly to the parent structure.

The Morpholine Signature

The morpholine ring is a saturated heterocycle containing both an amine and an ether.

  • Protonation Site: In ESI(+), the morpholine nitrogen is the most basic site (

    
    ), sequestering the proton.
    
  • Fragmentation: The presence of the ether oxygen facilitates a characteristic Cross-Ring Cleavage , leading to the neutral loss of ethylene oxide (

    
    , 44 Da)  or the formation of a vinyl-amine species.
    

Comparative Analysis: Morpholine vs. Alternatives

This section objectively compares the morpholinyl moiety against its two most common structural alternatives: Piperidine and Pyrazole.

Table 1: Diagnostic Neutral Loss & Stability Comparison
FeatureMorpholinyl Isoxazole Piperidinyl Isoxazole Morpholinyl Pyrazole
Primary Neutral Loss -44 Da (

) -87 Da (Morpholine radical)
-42 Da (

) -85 Da (Piperidine radical)
-87 Da (Morpholine radical)
Ring Stability (CID) Low (N-O bond is labile)Medium (Piperidine is stable; Isoxazole is labile)High (Pyrazole N-N bond is strong)
Diagnostic Ion m/z 86 (Morpholine cation)m/z 84 (Piperidine cation)m/z 86 + Intact Pyrazole Core
Fragmentation Energy Low to Medium CE (15–25 eV)Medium CE (20–30 eV)High CE (>35 eV)
Key Mechanism Ether-assisted ring openingAlkene eliminationCharge-remote fragmentation
Expert Commentary
  • Vs. Piperidine: The replacement of the morpholine oxygen with a methylene (

    
    ) in piperidine shuts down the -44 Da neutral loss channel. Piperidines typically fragment via complex alkene losses (retro-Diels-Alder type) which are less structurally specific.
    
  • Vs. Pyrazole: Changing the isoxazole (N–O) to a pyrazole (N–N) dramatically increases thermal and collisional stability. While a morpholinyl isoxazole will show extensive core fragmentation at 20 eV, the pyrazole analog often retains the aromatic core intact, losing only the morpholine substituent.

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation pathways. Note the bifurcation: Pathway A (Morpholine-driven) vs. Pathway B (Isoxazole-driven).

MorpholinylIsoxazoleFragmentation Parent [M+H]+ Precursor (Protonated Morpholine N) Morph_Cleave Morpholine Ring Opening (Distonic Ion) Parent->Morph_Cleave Low CE (Charge Proximal) Iso_Rearrange Isoxazole N-O Cleavage (2-Acyl-Azirine Intermediate) Parent->Iso_Rearrange Med/High CE (Thermal) Loss_44 Neutral Loss: C2H4O (-44 Da) Morph_Cleave->Loss_44 Frag_Amine Product Ion: Vinyl-Amine [M+H - 44]+ Loss_44->Frag_Amine Frag_Amine->Iso_Rearrange Secondary Frag R_Nitrile Formation of R-CN (Nitrile Ion) Iso_Rearrange->R_Nitrile Ketene Ketene Elimination (Ring Destruction) Iso_Rearrange->Ketene

Figure 1: Competitive fragmentation pathways. Blue indicates the precursor; Green indicates the stable morpholine-specific product; Yellow indicates the labile isoxazole rearrangement intermediate.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the structure of an unknown morpholinyl isoxazole, follow this "Stepped Energy" protocol.

Instrument Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid (Proton source).
      
    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as adducts ($[M+NH_4]^+ $) can suppress the specific protonation required for the rearrangement mechanism.

The "CE-Ramp" Validation Method

Do not use a single Collision Energy (CE). Use a ramp to distinguish the labile isoxazole bond from the stable morpholine ring.

  • Step 1: Soft Scan (10–15 eV):

    • Look for the Parent Ion

      
       .
      
    • Validation: Minimal fragmentation should be observed.[3] If fragmentation is high, the source temperature is too high (thermal degradation of N–O bond).

  • Step 2: The Morpholine Threshold (20–25 eV):

    • Look for Neutral Loss of 44 Da (

      
      ).
      
    • Look for m/z 86 (Morpholine ring ion).

    • Validation: If you see -42 Da instead of -44 Da, suspect a piperidine impurity or misassignment.

  • Step 3: The Core Breaker (>35 eV):

    • Look for Isoxazole Ring Cleavage .[4]

    • Identify Nitrile ions (

      
      ) specific to the substituents on the isoxazole.
      
    • Validation: The disappearance of the parent ion should be rapid compared to pyrazole analogs.

Data Reporting Table (Template)

Use this structure to report your findings:

Precursor (m/z)Retention Time (min)Product Ion (m/z)Neutral Loss (Da)Proposed IdentityCE (eV)
350.154.2306.1244.03Loss of

(Morpholine)
20
350.154.286.06264.09Morpholine Cation25
350.154.2115.04-Isoxazole-Specific Fragment40

References

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[5] Journal of Mass Spectrometry.

  • BenchChem. (2023). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[6] BenchChem Technical Guides.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of isoxazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Contextual grounding for N-O cleavage energetics).
  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Reference for CE ramping protocols).

Sources

Comparative Guide: Isoxazole vs. Oxazole Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioisosteric utility of isoxazole (1,2-oxazole) versus oxazole (1,3-oxazole) carboxylic acid scaffolds.[1] While often treated as interchangeable bioisosteres, their distinct electronic profiles drive divergent pharmacokinetic (PK) outcomes.

The Verdict:

  • Select Isoxazole when designing for prodrug strategies (exploiting reductive ring opening) or when a higher dipole moment (approx. 3.0 D) is required to orient the molecule in a solvent-exposed binding pocket.

  • Select Oxazole when prioritizing metabolic stability against reductive cleavage and requiring a stronger hydrogen bond acceptor (pKa ~0.8 vs -3.0) to engage histidine or lysine residues in the active site.

Physicochemical Properties & Structural Biology[2]

The position of the nitrogen atom relative to oxygen fundamentally alters the electronic landscape of the ring, influencing the acidity of the attached carboxylic acid and the ring's ability to participate in ligand-target interactions.

Electronic Profile & Hydrogen Bonding
PropertyIsoxazole (1,2-position)Oxazole (1,3-position)Impact on Bioactivity
Dipole Moment ~3.0 D~1.7 DIsoxazoles are more polar; often show higher water solubility but may suffer from lower passive permeability.
H-Bond Acceptor (N) Weak (pKa conj. acid ~ -3.0)Moderate (pKa conj. acid ~ 0.[2]8)Critical: Oxazole N is a viable H-bond acceptor at physiological pH; Isoxazole N is rarely involved in strong H-bonding due to O-atom electron withdrawal.
Electronic Effect Strong Electron Withdrawing Group (EWG)Moderate EWGCarboxylic acids attached to isoxazole (especially C4) are generally more acidic than oxazole analogs, affecting ionization state at pH 7.4.
Aromaticity Lower resonance energyHigher resonance energyOxazole is generally more stable to nucleophilic attack than isoxazole.
Structural SAR Logic (Graphviz)

The following diagram illustrates how the atomic arrangement dictates the pharmacophore's interaction potential.

SAR_Logic Isoxazole Isoxazole Scaffold (O-N bond) Prop_Iso High Dipole Weak H-Bond Acceptor Isoxazole->Prop_Iso Adjacent Heteroatoms Oxazole Oxazole Scaffold (O-C-N bond) Prop_Ox Lower Dipole Stronger H-Bond Acceptor Oxazole->Prop_Ox 1,3-Separation Binding_Iso Solvent Exposed Binding Prodrug Potential Prop_Iso->Binding_Iso Polarity driven Binding_Ox Deep Pocket Binding (His/Lys Interaction) Prop_Ox->Binding_Ox N-interaction driven

Figure 1: Structure-Property-Binding relationship flow. Note the divergence in binding utility based on H-bond capability.

Pharmacokinetics & Metabolic Stability[1]

The most significant differentiator is the metabolic fate of the ring.

The "Leflunomide Effect" (Isoxazole Lability)

The isoxazole ring contains a weak N-O bond that is susceptible to reductive cleavage , particularly by cytosolic enzymes or gut microbiota.

  • Mechanism: Reductive ring opening to form an enamino-ketone or nitrile.

  • Application: This is utilized in the drug Leflunomide , which is an isoxazole prodrug.[3] In vivo, the ring opens to form Teriflunomide, the active metabolite.

  • Risk: If ring opening is not desired, isoxazole derivatives may show poor half-life (

    
    ) or generate toxic Michael acceptor intermediates.
    
Oxazole Stability

The 1,3-arrangement in oxazole prevents the facile N-O cleavage seen in isoxazoles.

  • Metabolism: Primarily oxidative (CYP450 mediated) at the C2 or C5 position, often leading to ring hydroxylation followed by ring opening, but this occurs much slower than isoxazole reduction.

  • Advantage: Preferred for systemic drugs requiring long duration of action without prodrug activation.

Metabolic Pathway Visualization

Metabolism Iso_Drug Isoxazole Drug (e.g., Leflunomide) Reductive Reductive Metabolism (Enzymatic N-O Cleavage) Iso_Drug->Reductive High Susceptibility Active_Met Open-Chain Nitrile/Enol (Active Metabolite) Reductive->Active_Met Rapid Conversion Ox_Drug Oxazole Drug (Bioisostere) Oxidative Oxidative Metabolism (CYP450 Hydroxylation) Ox_Drug->Oxidative Low Susceptibility Stable Intact Scaffold (Longer t1/2) Ox_Drug->Stable Major Fraction

Figure 2: Divergent metabolic pathways. Isoxazoles are prone to reductive ring opening; Oxazoles are generally metabolically robust.

Experimental Protocols

Synthesis: Divergent Synthesis from Common Precursors

A modern, comparative approach utilizes Fe(II)-catalyzed isomerization to access both scaffolds from a common 4-acyl-5-methoxyisoxazole precursor. This allows for controlled "scaffold hopping."

Protocol: Controlled Isomerization

  • Objective: Synthesize Isoxazole-4-carboxylate vs. Oxazole-4-carboxylate.

  • Reference: J. Org. Chem. 2019, 84, 23, 15567–15577.

Step-by-Step Methodology:

  • Starting Material: Prepare 4-formyl-5-methoxyisoxazole via Vilsmeier-Haack formylation of 5-methoxyisoxazole.

  • Isoxazole Pathway (Retention):

    • Dissolve starting material in Dioxane .

    • Add 10 mol% FeCl₂ (Catalyst).

    • Heat to 105 °C for 4 hours.

    • Mechanism:[4][5] The Fe(II) stabilizes the isoxazole core, preventing rearrangement.

    • Product: Methyl isoxazole-4-carboxylate.[6]

  • Oxazole Pathway (Rearrangement):

    • Dissolve starting material in o-dichlorobenzene .

    • Heat to 170 °C (Thermal isomerization) without catalyst.

    • Mechanism:[2][4][5] Proceeds via a transient 2H-azirine intermediate, which rearranges to the thermodynamically stable oxazole.

    • Product: Methyl oxazole-4-carboxylate.[4][5][6]

Bioassay: Metabolic Stability Screen (Microsomal Stability)

To empirically verify the stability claims in Section 2, perform this self-validating assay.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH regenerating system.

  • Test compounds (Isoxazole/Oxazole analogs) at 1 µM.

  • LC-MS/MS.[7]

Workflow:

  • Incubation: Incubate 1 µM test compound with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[8][9]

  • Initiation: Add NADPH to initiate oxidative metabolism.

    • Control A: No NADPH (detects non-CYP hydrolysis).

    • Control B (Critical for Isoxazole): Add cytosolic fraction + NADH (to test for reductive ring opening, which microsomes alone might miss).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Expected Result:

  • Isoxazole: Rapid disappearance in cytosolic/NADH fractions (Ring opening).

  • Oxazole: Stable in cytosolic fraction; slow clearance in microsomal/NADPH fraction.

Case Study Data: GABA Receptor Ligands

The bioactivity difference is best illustrated by GABA analogs, where the ring mimics the carboxylic acid of GABA.

CompoundScaffoldReceptor Affinity (

)
Activity TypeNotes
Muscimol Isoxazole-3-ol6 nMAgonistPotent due to delocalized negative charge mimicking carboxylate.
Thio-muscimol Isothiazole>1000 nMInactiveSulfur bulk disrupts binding pocket fit.
4-PIOL Isoxazole-3-olLow affinityPartial AgonistUsed as a template for antagonists.[10]
Oxazole Analogs Oxazole-4-COOHVariableWeak/InactiveThe oxazole ring geometry often misaligns the H-bond acceptors compared to the endogenous GABA carboxylate.

Insight: In GABA receptors, the isoxazole-3-ol zwitterion is a superior bioisostere for a carboxylic acid than the oxazole equivalent due to the specific charge delocalization required for agonist activity.

References

  • BenchChem. (2025).[1][8] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

  • Frolund, B., et al. (2005). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists.[10] Journal of Medicinal Chemistry. Retrieved from

  • Krasavin, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (2025). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from

Sources

A Comparative Guide to the Metabolic Stability Profile of the 3-Morpholinoisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly influencing its efficacy and safety profile.[1] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that forms toxic metabolites can lead to adverse drug reactions.[2] Consequently, a thorough understanding and early assessment of a scaffold's metabolic liabilities are paramount to designing molecules with optimal pharmacokinetic properties.[2][3]

This guide provides an in-depth analysis of the metabolic stability of the 3-morpholinoisoxazole scaffold, a heterocyclic motif of growing interest in medicinal chemistry. By dissecting the metabolic fate of its constituent rings—morpholine and isoxazole—we will build a predictive profile of its biotransformation. This profile will be objectively compared against other commonly employed heterocyclic scaffolds, supported by established experimental protocols to empower researchers in their drug design and optimization efforts.

The Metabolic Profile of the 3-Morpholinoisoxazole Scaffold

The metabolic profile of this scaffold can be logically deduced by examining the known biotransformations of its two key components: the saturated morpholine ring and the aromatic isoxazole ring.

The Morpholine Moiety: A Double-Edged Sword

The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, modulate pKa, and improve overall physicochemical properties, often leading to better pharmacokinetic profiles.[4][5][6][7] However, this saturated heterocycle is not metabolically inert and presents several potential "soft spots" for enzymatic attack.

  • Primary Metabolic Pathways: The metabolism of the morpholine ring is predominantly oxidative, mediated by Cytochrome P450 (CYP) enzymes, with CYP3A4 often playing a significant role.[8][9] The most common pathways include:

    • C-N Bond Cleavage: This is a major degradation pathway, often initiated by a cytochrome P450, leading to ring opening and the formation of an amino acid intermediate, which is further processed.[10][11]

    • Oxidation of α-Carbons: The carbon atoms adjacent to the nitrogen and oxygen heteroatoms are susceptible to hydroxylation. Oxidation adjacent to the nitrogen can lead to the formation of a labile carbinolamine, which can then undergo ring cleavage.

    • N-Oxidation: The nitrogen atom can be directly oxidized to form an N-oxide metabolite.[8]

    • Formation of Reactive Intermediates: Oxidation of the morpholine ring can generate reactive iminium ion intermediates. These electrophilic species can covalently bind to cellular macromolecules, which has been associated with species-specific hepatotoxicity in some cases.[12]

The Isoxazole Moiety: General Stability with Context-Dependent Lability

The isoxazole ring is an electron-deficient five-membered aromatic heterocycle, which generally imparts good metabolic stability against oxidative metabolism compared to more electron-rich systems.[2][13]

  • Primary Metabolic Pathways:

    • Reductive Ring Cleavage: The most characteristic metabolic pathway for the isoxazole ring, though not always prevalent, is the reductive cleavage of the weak N-O bond. This can lead to a variety of ring-opened products.[14][15] For the anti-inflammatory drug leflunomide, this N-O bond scission is a critical bioactivation step.[14]

    • Chemical Stability: The isoxazole ring is generally stable under physiological pH. However, studies on leflunomide have shown that it can undergo base-catalyzed ring opening at higher pH, a process that is also temperature-dependent.[14][16]

    • Bioactivation Potential: While considered rare, isoxazole substituents can influence the risk of bioactivation, where metabolism might generate reactive electrophilic species like enimines.[14][17] The specific substitution pattern on the ring is a key determinant of this risk.

Predicted Metabolic Hotspots of the 3-Morpholinoisoxazole Scaffold

Based on the analysis of its components, the primary metabolic liabilities of the 3-morpholinoisoxazole scaffold are concentrated on the morpholine ring. The isoxazole ring itself is expected to be relatively stable, although substituents attached to it could present their own metabolic pathways.

Diagram: Predicted Metabolic Pathways

G cluster_scaffold 3-Morpholinoisoxazole Scaffold cluster_morpholine Morpholine Metabolism (CYP-mediated) cluster_isoxazole Isoxazole Metabolism Scaffold Parent Compound N_Oxidation N-Oxidation Scaffold->N_Oxidation Pathway 1 Alpha_C_Hydroxylation α-Carbon Hydroxylation Scaffold->Alpha_C_Hydroxylation Pathway 2a Ring_Cleavage Ring Cleavage (via C-N Scission or Carbinolamine) Scaffold->Ring_Cleavage Pathway 2b Reductive_Cleavage Reductive N-O Cleavage (Generally Minor) Scaffold->Reductive_Cleavage Pathway 3 Alpha_C_Hydroxylation->Ring_Cleavage Iminium_Ion Reactive Iminium Ion Alpha_C_Hydroxylation->Iminium_Ion

Caption: Predicted metabolic pathways for the 3-morpholinoisoxazole scaffold.

Comparative Analysis with Alternative Heterocyclic Scaffolds

To contextualize the metabolic profile of the 3-morpholinoisoxazole scaffold, it is useful to compare it with other heterocycles commonly used in drug design. The choice of a heterocyclic scaffold can dramatically alter a compound's metabolic fate.[2][18]

ScaffoldKey Metabolic PathwaysTypical EnzymesRelative StabilityPotential for Reactive Metabolites
3-Morpholinoisoxazole Morpholine: α-C-hydroxylation, N-oxidation, C-N ring cleavage. Isoxazole: Reductive N-O cleavage (minor).CYPs (e.g., CYP3A4)Moderate; liability primarily on the morpholine ring.High (Iminium ion from morpholine oxidation).
Piperidine α-C-hydroxylation leading to ring cleavage.CYPsModerate to Low; often a primary site of metabolism.High (Iminium ion formation).
Piperazine N-dealkylation (if substituted), α-C-hydroxylation, N-oxidation.CYPsLow; often metabolically labile.High (Iminium ion formation).
Pyrrolidine α-C-hydroxylation leading to ring cleavage.CYPsModerate to Low.High (Iminium ion formation).
Pyridine Aromatic hydroxylation, N-oxidation.CYPsHigh; often used to block metabolism by replacing phenyl rings.[2]Low.
Thiazole Oxidation of the thiazole ring carbon atoms.CYPsModerate; generally more stable than electron-rich heterocycles.Moderate (Can form reactive metabolites upon oxidation).

This comparison highlights that while the morpholine moiety introduces metabolic liabilities similar to other saturated nitrogen heterocycles, the isoxazole ring provides a relatively stable anchor compared to more electron-rich aromatic systems.

Experimental Workflows for Assessing Metabolic Stability

A definitive assessment of metabolic stability requires robust in vitro experimental data. The following protocols describe the gold-standard assays used in early drug discovery.[3]

Liver Microsomal Stability Assay

Principle & Causality: This assay is the workhorse for screening Phase I metabolic stability.[19] Liver microsomes are subcellular fractions containing a high concentration of CYP and FMO enzymes.[20][21][22] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism mediated almost exclusively by these Phase I enzymes. A rapid disappearance of the parent compound indicates high intrinsic clearance and likely poor oral bioavailability.

Diagram: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes Preincubation Pre-incubate Microsomes, Buffer & Compound (37°C) Microsomes->Preincubation Buffer Prepare Phosphate Buffer (pH 7.4) Buffer->Preincubation Test_Compound Prepare Test Compound Stock Test_Compound->Preincubation NADPH Prepare NADPH Cofactor Solution Initiation Initiate Reaction (Add NADPH) NADPH->Initiation Preincubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant (LC-MS/MS) Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Detailed Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare an NADPH regenerating system solution (or NADPH stock) and keep it on ice.

    • Prepare a "stop solution" of cold acetonitrile containing a suitable internal standard (IS) for analytical quantification.

  • Reaction Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add pooled liver microsomes (e.g., human, rat) to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The "time zero" (T0) sample should be taken immediately before or after this addition and quenched instantly.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[21]

  • Quenching and Sample Processing:

    • Immediately add the withdrawn aliquot to a well containing the cold stop solution to terminate the reaction and precipitate the microsomal proteins.[15]

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T0 sample.

    • Calculate the half-life (t½) by plotting the natural log of the percent remaining compound versus time. The slope of this line (k) is used in the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[23]

Hepatocyte Stability Assay

Principle & Causality: This assay provides a more comprehensive and physiologically relevant assessment of metabolic stability.[22] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters.[21][23] This allows for the evaluation of a compound's susceptibility to a wider range of metabolic pathways. It is considered the "gold standard" for in vitro metabolism studies and provides data that can be more accurately scaled to predict in vivo human clearance.[22]

Diagram: Hepatocyte Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Thaw Cryopreserved Hepatocytes Viability Assess Cell Viability Hepatocytes->Viability Plating Plate Hepatocyte Suspension Viability->Plating Medium Prepare Incubation Medium Test_Compound Prepare Compound in Medium Medium->Test_Compound Incubation_Start Add Compound to Cells (Incubate 37°C, 5% CO2) Test_Compound->Incubation_Start Plating->Incubation_Start Sampling Sample at Time Points (0, 15, 30, 60, 120 min) Incubation_Start->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant (LC-MS/MS) Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Standard workflow for an in vitro hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

  • Reaction Setup:

    • Dispense the hepatocyte suspension into a non-coated plate.

    • Prepare the test compound in incubation medium at 2x the final desired concentration.

    • Place the plate with hepatocytes on an orbital shaker in an incubator (37°C, 5% CO2) to equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding an equal volume of the 2x test compound solution to the wells containing the hepatocyte suspension.

    • Immediately withdraw the T0 sample and quench as described below.

    • Return the plate to the incubator and continue shaking.

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[23]

  • Quenching and Sample Processing:

    • Quench each aliquot in a separate plate/tube containing cold acetonitrile with an internal standard.

    • Centrifuge to pellet cell debris and precipitated proteins.

  • Analysis:

    • Analyze the supernatant via LC-MS/MS.

    • Calculations for t½ and CLint are performed as in the microsomal assay, but CLint is typically expressed as µL/min/10^6 cells.

Conclusion

The 3-morpholinoisoxazole scaffold presents a mixed but predictable metabolic profile. Its primary advantage lies in the relative stability of the isoxazole ring against oxidative metabolism. However, this is counterbalanced by the morpholine moiety, which is a known substrate for CYP-mediated oxidation and a potential source of reactive iminium ion metabolites. This liability is not unique; it is shared with many other saturated nitrogen-containing heterocycles like piperidine and piperazine.

The key to successfully employing this scaffold in drug design is a proactive and data-driven approach. By utilizing the in vitro microsomal and hepatocyte stability assays detailed in this guide, researchers can rapidly quantify the metabolic liabilities of their specific derivatives. This empirical data provides the crucial insights needed to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, enabling the strategic modification of the scaffold—such as blocking sites of metabolism on the morpholine ring—to engineer compounds with an optimal balance of potency, selectivity, and pharmacokinetic performance.

References

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163. [Link]

  • Obach, R. S., et al. (2023). Species-specific Bioactivation of Morpholines as a Causative of Drug Induced Liver Injury Observed in Monkeys. Drug Metabolism Letters, 17(1). [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore Services. [Link]

  • Charman, W. N., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 64(13), 9435–9448. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Cerniglia, C. E., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(7), 2549-2554. [Link]

  • Absorption Systems. (2009). Strategies for In Vitro Metabolic Stability Testing. SlideShare. [Link]

  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-41. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2206-2223. [Link]

  • Valente, M. J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3639. [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1). [Link]

  • Festa, C., et al. (2020). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 63(6), 2953-2967. [Link]

  • International Journal of Pharmaceutical and Pharmaceutical Research. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]

  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. ResearchGate Scientific Diagrams. [Link]

  • ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Molecular Recognition. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks. [Link]

  • Shanu-Wilson, J. (2022). Phase II Drug Metabolism. Drug Discovery from Technology Networks. [Link]

  • Li, Y., et al. (2025). New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors. Bioorganic & Medicinal Chemistry, 121, 117871. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • Sayed, O. (2024). Phase I and Phase II Metabolic Reactions in Drug Development. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 14(3), 119-120. [Link]

  • Singh, B., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Zhao, L., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Raheem, I., et al. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-41. [Link]

Sources

Reference Standards for 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid: A Technical Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS: 1554401-30-7) is a critical heterocyclic building block used in the synthesis of next-generation antibiotics, antitumor agents, and glutamate receptor agonists. While often commoditized as a "building block," its utility in pharmaceutical development is strictly governed by regioisomeric purity .

In isoxazole synthesis, the formation of the 3,5-disubstituted ring often yields a mixture of regioisomers (3-morpholinyl-5-carboxy vs. 5-morpholinyl-3-carboxy). Using a reference standard that lacks rigorous regiochemical characterization can lead to invalid structure-activity relationship (SAR) data and costly GMP failures.

This guide compares the performance of Qualified Reference Standards (QRS) against Industrial Grade Alternatives , providing experimental protocols to validate identity and purity.

Comparative Analysis: Reference Standard vs. Industrial Alternatives

The following table contrasts the critical quality attributes (CQAs) of a Qualified Reference Standard against typical industrial-grade alternatives found in the supply chain.

Table 1: Performance & Specification Comparison
FeatureQualified Reference Standard (Recommended) Alternative A: Industrial Grade Alternative B: Reagent Grade
Primary Use GMP Release, Method Validation, Impurity ProfilingBulk Synthesis, Early DiscoveryGeneral Lab Use, Buffer Prep
Assay (Purity) >98.0% (w/w) (qNMR validated)>95% (Area %)Not Specified / >90%
Regioisomeric Purity Confirmed (>99.5%) via NOESY/HMBCUnknown (often mixed isomers)Unknown
Water Content Quantified (KF Titration)Not Controlled (Hygroscopic risk)Not Controlled
Residual Solvents Quantified (GC-HS)High risk (EtOAc, MeOH)Variable
Traceability COA with spectral data attachedBatch number onlyNone
Risk Profile Low: Ensures data integrityHigh: Risk of "scaffold hopping" errorsCritical: Unsuitable for pharma

Technical Deep Dive: The Qualification Workflow

To establish a self-validating system for this compound, one must move beyond simple HPLC area integration. The presence of the morpholine ring introduces basicity, while the carboxylic acid introduces acidity, making the zwitterionic nature of the molecule sensitive to pH changes during analysis.

Critical Impurity Origins

The primary impurities arise from the cyclization step in the synthesis:

  • Regioisomer: 5-(4-Morpholinyl)-3-isoxazolecarboxylic acid.

  • Decarboxylated degradant: 3-(4-Morpholinyl)isoxazole.

  • Dimerization: Formation of amide linkages between two units.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of the critical regioisomeric impurity that necessitates a high-grade reference standard.

SynthesisPathway cluster_QC QC Checkpoint Precursors Precursors (Nitrile Oxide + Alkyne) Cyclization [3+2] Cycloaddition Precursors->Cyclization Reagents Target Target Product: 3-(4-Morpholinyl)-5-COOH (CAS 1554401-30-7) Cyclization->Target Major Pathway Isomer Critical Impurity: 5-(4-Morpholinyl)-3-COOH (Regioisomer) Cyclization->Isomer Minor Pathway (Thermodynamic Control) SideProduct Decarboxylated By-product Target->SideProduct Thermal Degradation HPLC HPLC Separation (Selectivity Factor α > 1.2) Target->HPLC Isomer->HPLC

Figure 1: Synthesis pathway showing the origin of the critical regioisomeric impurity during [3+2] cycloaddition.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regio-Selective HPLC Method

Standard C18 methods often fail to separate the 3,5-isomers due to their identical mass and similar polarity. This protocol uses a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences.

  • Objective: Quantify the 3-(4-Morpholinyl) target against its 5-isomer.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of -COOH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Isoxazole core) and 210 nm (Morpholine absorption).

  • Acceptance Criteria: Resolution (

    
    ) between Target (RT ~8.5 min) and Regioisomer (RT ~9.2 min) must be > 1.5.
    
Protocol B: Identity Confirmation via 2D NMR

To validate the reference standard without a primary standard, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Solvent: DMSO-

    
    .
    
  • Key Correlation: Look for the cross-peak between the isoxazole ring proton (H-4) and the carbonyl carbon (-COOH).

    • Target (3-morpholinyl-5-COOH): H-4 shows a strong 2-bond coupling to the Carbonyl Carbon at C-5.

    • Isomer (5-morpholinyl-3-COOH): H-4 shows a weak or absent coupling to the Carbonyl Carbon (which is now at C-3, further away electronically).

Reference Standard Qualification Workflow

The following diagram outlines the decision matrix for qualifying a batch of material as a Reference Standard.

QualificationFlow Start Raw Material Receipt (CAS 1554401-30-7) Identity Identity Check: 1H-NMR + MS Start->Identity RegioCheck Regioisomer Check: HMBC / NOESY Identity->RegioCheck Purity Purity Assessment: HPLC (Phenyl-Hexyl) RegioCheck->Purity Single Isomer Fail REJECT / PURIFY RegioCheck->Fail Isomer Detected Content Assay Assignment: Mass Balance or qNMR Purity->Content Purity > 98% Purity->Fail Purity < 98% Pass RELEASE as Reference Standard Content->Pass

Figure 2: Qualification workflow ensuring identity, regioisomeric purity, and assay value.

References

  • PubChem. (2025).[4] 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[5] General Chapter 5.12: Reference Standards. EDQM. [Link]

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol

3-(4-Morpholinyl)-5-isoxazolecarboxylic acid is a heterocyclic building block frequently employed in medicinal chemistry as a scaffold for drug discovery. While often classified under generic GHS codes for irritants, its structural components dictate a more rigorous safety approach than standard laboratory salts.

As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS) "Warning" label. This compound combines a carboxylic acid moiety (proton donor, pH < 4 in solution) with a morpholine ring . While the morpholine is bound, this lipophilic ether-amine substructure can enhance the molecule's ability to permeate biological membranes.

Operational Directive: Treat this compound as a contact sensitizer and mucous membrane corrosive until specific toxicological data proves otherwise. Your primary safety objective is to prevent inhalation of micro-dust during weighing and ocular acidification during handling.

Hazard Analysis & PPE Strategy

The following protection matrix is derived from the chemical's functional group reactivity and physical state (static-prone solid).

The PPE Matrix[1]
Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory N95 (Minimum) or P100/P3 Respirator Synthetic intermediates often exist as micronized dusts. Isoxazoles can trigger respiratory sensitization. Simple surgical masks offer zero protection against chemical particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for acidic solids. If dust becomes airborne and bypasses the glasses, it reacts with eye moisture to form an acidic solution, causing immediate corneal damage.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneThe morpholine moiety increases lipophilicity. Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Body High-Collar Lab Coat (Buttoned)Protects the suprasternal notch (neck hollow), a common collection point for airborne chemical dust that causes contact dermatitis.

Decision Logic: Risk-Based PPE Selection

Do not apply a "one size fits all" approach. Use this logic flow to determine the necessary protection level based on your experimental scale.

PPE_Decision_Logic Start START: Assess Quantity & State Scale_Check Experimental Scale? Start->Scale_Check Small_Scale < 100 mg (Static Weighing) Scale_Check->Small_Scale Analytical Large_Scale > 100 mg or Active Synthesis Scale_Check->Large_Scale Prep/Bulk Risk_Low Standard Risk Small_Scale->Risk_Low Risk_High Elevated Risk Large_Scale->Risk_High PPE_Level_1 LEVEL 1 PPE: • Fume Hood (Sash lowered) • Safety Glasses w/ Shields • Single Nitrile Gloves Risk_Low->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: • Fume Hood (High Flow) • Chemical Goggles • Double Gloves • N95 if outside hood Risk_High->PPE_Level_2

Figure 1: Decision tree for selecting Personal Protective Equipment based on experimental mass and potential for aerosolization.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Most exposures occur here due to static electricity dispersing the light powder.

  • Engineering Control: Always weigh inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder. Isoxazole derivatives are notoriously static-prone.

  • The "Sash Rule": Lower the fume hood sash to the lowest comfortable working height (approx. 12-14 inches) to create a high-velocity capture zone for dust.

  • Transfer: Do not pour from the bottle. Use a clean spatula to transfer small amounts to minimize airborne particles.

B. Solubilization

Once in solution, the inhalation risk drops, but the permeation risk increases.

  • Solvent Choice: This compound is likely soluble in DMSO or Methanol.

    • Warning: DMSO is a penetrant carrier. If you dissolve this compound in DMSO and splash it on your skin, the DMSO will carry the isoxazole directly into your bloodstream.

  • Handling: If using DMSO, change gloves immediately after any splash. Standard nitrile degrades slowly in DMSO, but the risk of carrier-effect toxicity is too high to ignore.

C. Spill Response & Decontamination[2]
  • Solid Spill:

    • Do not use compressed air to blow it off.

    • Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. This prevents dust clouds.

  • Disposal:

    • Segregate as Solid Hazardous Waste .

    • Label clearly: "Contains 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid – Irritant/Acidic."

    • Do not mix with strong oxidizers (e.g., permanganates) in the waste stream.

References & Authority

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

  • Sigma-Aldrich. Safety Data Sheet: 3-(4-Morpholinyl)-5-isoxazolecarboxylic acid (CAS 1554401-30-7).

  • PubChem. Compound Summary: Isoxazole-5-carboxylic acid derivatives. National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.